DW71177
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H28N6O2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide |
InChI |
InChI=1S/C20H28N6O2/c1-13(2)11-18(27)21-9-5-6-10-22-19-20-25-24-14(3)26(20)17-8-7-15(28-4)12-16(17)23-19/h7-8,12-13H,5-6,9-11H2,1-4H3,(H,21,27)(H,22,23) |
InChI Key |
NAPOLFVZKFHOBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)OC)N=C2NCCCCNC(=O)CC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of DW71177 in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a comprehensive summary and analysis based on publicly available scientific abstracts and data. The full-text of the primary research article "DW71177: A novel[1][2]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia" in the European Journal of Medicinal Chemistry was not accessible at the time of writing. Therefore, detailed experimental protocols are based on established methodologies for the described assays.
Core Mechanism of Action
This compound is a novel, potent, and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] In Acute Myeloid Leukemia (AML), BET proteins act as epigenetic "readers" that recognize acetylated lysine residues on histone tails, recruiting transcriptional machinery to drive the expression of key oncogenes.
The primary mechanism of action of this compound in AML is the competitive binding to the acetyl-lysine binding pocket of BRD4-BD1. This selective inhibition disrupts the interaction between BRD4 and acetylated histones, leading to the suppression of oncogenic transcriptional programs that are critical for the proliferation and survival of AML cells.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: Binding Affinity and Potency of this compound
| Target | Parameter | Value |
| BRD4-BD1 | Kd | 6.7 nM |
| BRD4-BD2 | Kd | 141 nM |
Table 2: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | Parameter | Value |
| MV4-11 (AML) | GI50 | 0.050 - 3.3 µM |
| Other Leukemia/Lymphoma Cell Lines | GI50 | 0.050 - 3.3 µM |
Signaling Pathways and Cellular Effects
This compound exerts its anti-leukemic effects through the modulation of several key cellular signaling pathways and processes.
Downregulation of Oncogenic Transcription
By inhibiting BRD4, this compound leads to a significant reduction in the expression of the proto-oncogene c-Myc , a master regulator of cell proliferation, growth, and metabolism. This is a hallmark of BET inhibitor activity.
Cell Cycle Arrest
Treatment with this compound induces cell cycle arrest, as evidenced by an increase in the expression of the cyclin-dependent kinase inhibitor p21 . This leads to a halt in the progression of the cell cycle, thereby inhibiting the rapid division of cancer cells.
Induction of Apoptosis
This compound promotes programmed cell death (apoptosis) in AML cells. This is achieved, in part, through the modulation of signaling pathways that control cell survival. A notable effect is the reduction of phosphorylated ERK1/2 (p-ERK1/2) , a key component of the MAPK signaling pathway which is often hyperactivated in cancer and promotes cell survival and proliferation.
Proposed Signaling Pathway of this compound in AML
Caption: Proposed signaling pathway of this compound in AML.
Experimental Protocols (Generalized)
While the specific details were not available, the following are generalized protocols for the key experiments likely conducted to elucidate the mechanism of action of this compound.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: AML cell lines (e.g., MV4-11) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: AML cells are treated with this compound or a vehicle control for a defined time.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark to allow for binding of Annexin V to exposed phosphatidylserine on the surface of apoptotic cells and for PI to enter cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live (Annexin V-negative, PI-negative) is quantified.
Western Blotting for Protein Expression Analysis
-
Cell Lysis: Following treatment with this compound, cells are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., c-Myc, p-ERK1/2, p21, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: The intensity of the bands is quantified to determine the relative changes in protein expression.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Fixation: After treatment with this compound, cells are harvested and fixed in cold ethanol to permeabilize the cell membrane.
-
RNAse Treatment: The fixed cells are treated with RNase to prevent the staining of RNA.
-
Propidium Iodide Staining: Cells are stained with a solution containing propidium iodide, which intercalates with DNA.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.
Experimental Workflow Diagram
Caption: Generalized experimental workflow for preclinical evaluation.
Conclusion
This compound represents a promising therapeutic agent for AML by selectively targeting the BD1 bromodomain of BET proteins. Its mechanism of action involves the disruption of oncogenic transcriptional programs, leading to decreased proliferation, cell cycle arrest, and increased apoptosis in AML cells. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
DW71177: A Technical Guide to the BD1-Selective BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of DW71177, a novel and potent small molecule inhibitor targeting the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins. This compound has demonstrated significant anti-leukemic activity in preclinical studies and represents a promising therapeutic agent for cancers driven by oncogenic transcription factors.[1][2]
Core Mechanism of Action
This compound is a[3][4][5]triazolo[4,3-a]quinoxaline-based compound that functions as a competitive inhibitor at the acetyl-lysine (Kac) binding pocket of BET bromodomains.[1][2] It exhibits high selectivity for the first bromodomain (BD1) over the second (BD2), a feature that may contribute to a more favorable therapeutic window compared to pan-BET inhibitors.[1][6]
BET proteins, particularly BRD4, are epigenetic "readers" that play a crucial role in the regulation of gene expression.[5] They bind to acetylated lysine residues on histone tails and recruit transcriptional machinery to the promoters and enhancers of target genes.[5] In many cancers, BET proteins are involved in the aberrant activation of oncogenes such as MYC.[3][4][5][7][8]
By selectively binding to BD1, this compound displaces BET proteins from chromatin, leading to the suppression of oncogenic transcriptional programs.[1][2] This disruption of transcription results in cell cycle arrest and apoptosis in cancer cells.[5][8]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in inhibiting BET protein function and subsequent oncogene transcription.
Caption: Mechanism of this compound as a BD1-selective BET inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Binding Affinity and Selectivity
| Target | Assay | Parameter | Value (nM) | Selectivity |
| BRD4-BD1 | ITC | Kd | 6.7 | ~20-fold vs. BRD4-BD2 |
| BRD4-BD2 | ITC | Kd | 141 | - |
ITC: Isothermal Titration Calorimetry
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | Parameter | Value (µM) |
| MV4-11 | Acute Myeloid Leukemia (AML) | GI50 | < 0.1 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | GI50 | < 0.1 |
| Ty-82 | NUT Midline Carcinoma | GI50 | < 0.1 |
| Pfeiffer | B-cell Lymphoma | GI50 | < 0.1 |
| SU-DHL-4 | B-cell Lymphoma | GI50 | < 0.1 |
GI50: 50% Growth Inhibition
Table 3: Pharmacokinetic Profile in Rats (Oral Administration)
| Parameter | Value | Unit |
| Dose | 20 | mg/kg |
| Tmax | 0.5 | hours |
| Cmax | 3.05 | µg/mL |
| t1/2 | 1.3 | hours |
| AUCt | 3.61 | µg·h/mL |
Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2: Half-life; AUCt: Area under the plasma concentration-time curve.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments conducted with this compound.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) and thermodynamics of this compound to the bromodomains of BET proteins.
Materials:
-
MicroCal iTC200 instrument (Malvern Panalytical)
-
Purified recombinant human BRD4-BD1 and BRD4-BD2 proteins
-
This compound compound dissolved in DMSO and diluted in ITC buffer
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
Procedure:
-
Prepare the protein solution (e.g., 20 µM BRD4-BD1 or BRD4-BD2) in ITC buffer.
-
Prepare the ligand solution (e.g., 200 µM this compound) in the same ITC buffer, ensuring the final DMSO concentration is matched between the protein and ligand solutions to minimize heats of dilution.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the protein solution at regular intervals (e.g., 150 seconds).
-
Record the heat changes associated with each injection.
-
Analyze the data using the instrument's software to fit a binding model (e.g., one-site binding model) and determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative activity of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, MOLM-13)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with varying concentrations of this compound and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Acute Myeloid Leukemia (AML) Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
AML cell line (e.g., MV4-11)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Inject AML cells (e.g., 5 x 106 cells) subcutaneously into the flank of the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer this compound orally at various doses (e.g., 40, 80, 120 mg/kg) daily or as per the determined dosing schedule.
-
Administer the vehicle control to the control group.
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Experimental Workflow Diagram
The following diagram outlines the general workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. BET inhibition revealed varying MYC dependency mechanisms independent of gene alterations in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-depth Technical Guide: The Core Function of DW71177
For Researchers, Scientists, and Drug Development Professionals
Abstract
DW71177 is a novel, potent, and highly selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This technical guide delineates the core function of this compound, focusing on its mechanism of action, binding affinity, and cellular effects, particularly in the context of acute myeloid leukemia (AML). This compound competitively binds to the acetyl-lysine (Kac) binding pocket of BET bromodomains, with a pronounced selectivity for BD1 over the second bromodomain (BD2).[1][2] This selective inhibition disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes, most notably c-MYC. The functional consequences of this targeted inhibition include cell cycle arrest and induction of apoptosis in cancer cells, demonstrating significant anti-leukemic activity both in vitro and in vivo.
Introduction to BET Proteins and Bromodomains
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[2] Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is critical for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. In many cancers, including AML, BET proteins are aberrantly recruited to the regulatory regions of oncogenes, driving their expression and promoting cancer cell proliferation and survival.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains. By occupying this pocket, this compound prevents the binding of BET proteins to acetylated chromatin. This displacement of BET proteins from the regulatory regions of their target genes leads to a reduction in the transcription of these genes. A primary and well-documented target of BET inhibitors is the MYC proto-oncogene, a critical driver of cell proliferation and a key factor in the pathogenesis of many cancers, including AML. The downregulation of c-MYC is a central event in the anti-cancer mechanism of this compound.[1]
Quantitative Data
Binding Affinity of this compound for BET Bromodomains
The binding affinity of this compound for the individual bromodomains of the BET family has been quantified using isothermal titration calorimetry (ITC). The dissociation constants (KD) demonstrate the high affinity and selectivity of this compound for the BD1 domain.
| Bromodomain | Dissociation Constant (KD) (nM) |
| BRD4-BD1 | 6.7[1] |
| BRD4-BD2 | 141[1] |
Note: KD values for BRD2, BRD3, and BRDT are not yet publicly available in the reviewed literature.
In Vitro Anti-proliferative Activity of this compound
The growth-inhibitory effects of this compound have been assessed across a range of hematological cancer cell lines. The GI50 values, representing the concentration of the compound that inhibits cell growth by 50%, are summarized below.
| Cell Line | Cancer Type | GI50 (µM) |
| Various Leukemia & Lymphoma Lines | AML, ALL, CML, DLBCL, Burkitt's Lymphoma | 0.050 - 3.3[1] |
Note: Specific GI50 values for individual AML cell lines such as MV4-11, MOLM-13, and THP-1 were not available in the reviewed literature, but the provided range indicates potent activity.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound binding to BET bromodomains.
Methodology:
-
Protein Preparation: Recombinant human BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4, and BRDT) are expressed and purified. The final buffer for the protein solution should be matched with the buffer used to dissolve the compound.
-
Compound Preparation: this compound is dissolved in a buffer identical to the protein buffer to minimize heats of dilution.
-
ITC Instrument Setup: A high-sensitivity isothermal titration calorimeter is used. The sample cell is filled with the BET bromodomain protein solution at a known concentration. The injection syringe is filled with the this compound solution at a concentration typically 10-20 times that of the protein.
-
Titration: A series of small, precise injections of the this compound solution are made into the sample cell containing the protein solution. The heat change associated with each injection is measured.
-
Data Analysis: The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per mole of injectant. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to calculate the KD, n, and ΔH. The change in entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated from these values.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the this compound-BRD4-BD1 complex to understand the molecular basis of its potent and selective binding.
Methodology:
-
Protein-Ligand Complex Formation: Purified BRD4-BD1 protein is incubated with an excess of this compound to ensure the formation of the complex.
-
Crystallization: The protein-ligand complex solution is subjected to various crystallization screening conditions (e.g., sitting-drop or hanging-drop vapor diffusion) to obtain well-ordered crystals.
-
X-ray Diffraction Data Collection: The crystals are cryo-protected and then exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The atomic model of the protein-ligand complex is built into the electron density map and refined to yield the final high-resolution structure. This reveals the specific amino acid residues in the BD1 binding pocket that interact with this compound.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action Signaling Pathway
Caption: Mechanism of this compound in downregulating c-MYC expression.
This compound-Induced Apoptosis Pathway in Leukemia Cells
Caption: Signaling cascade of this compound leading to apoptosis in leukemia cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
This compound is a promising BD1-selective BET inhibitor with potent anti-leukemic properties. Its mechanism of action, centered on the targeted inhibition of the BD1 domain of BET proteins and subsequent downregulation of the c-MYC oncogene, provides a clear rationale for its therapeutic potential. The induction of cell cycle arrest and apoptosis in cancer cells underscores its efficacy. Further investigation into the binding affinities across all BET family members and specific GI50 values in a broader range of AML subtypes will provide a more comprehensive understanding of its therapeutic window and potential clinical applications. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a foundational resource for researchers and drug development professionals working on the advancement of novel epigenetic therapies.
References
In-Depth Technical Guide to DW71177: A BD1-Selective BET Inhibitor for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and mechanism of action of DW71177, a novel and potent BD1-selective BET (Bromodomain and Extra-Terminal domain) inhibitor with significant therapeutic potential in acute myeloid leukemia (AML). This document details the experimental data supporting its development, the protocols for its characterization, and the signaling pathways it modulates.
Molecular Structure and Physicochemical Properties
This compound is a small molecule inhibitor belonging to the[1][2][3]triazolo[4,3-a]quinoxaline class of compounds. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide[1] |
| Chemical Formula | C20H28N6O2[1] |
| Molecular Weight | 384.48 g/mol [1] |
| CAS Number | 2241311-72-6[1] |
| SMILES Code | CC(C)CC(NCCCCNC1=NC2=C(N3C1=NN=C3C)C=CC(OC)=C2)=O[1] |
| Appearance | Solid |
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of the first bromodomain (BD1) of the BET family of proteins, particularly BRD4.[2][4] BET proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters.[2][4] In many cancers, including AML, BRD4 is crucial for the expression of key oncogenes such as MYC.[5][6]
By competitively binding to the acetyl-lysine binding pocket of BRD4's BD1, this compound displaces BRD4 from chromatin. This leads to the suppression of oncogenic transcriptional programs that are essential for the proliferation and survival of leukemia cells.[2][4] Studies have shown that this compound effectively inhibits oncogenes to a degree comparable to the pan-BET inhibitor OTX-015, but with a reduced impact on housekeeping genes, suggesting a wider therapeutic window.[2][4]
The proposed signaling pathway for this compound's action in AML is depicted below.
Experimental Data
The following tables summarize the key quantitative data from the characterization of this compound.
Table 1: Binding Affinity and Selectivity of this compound
| Target | Isothermal Titration Calorimetry (ITC) Kd (nM) | Selectivity vs. BRD4-BD1 |
| BRD4-BD1 | 6.7 | - |
| BRD4-BD2 | - | >20-fold |
| Other BET BD1s | 5.5 - 13.6 | - |
| Other BET BD2s | 86 - 163 | - |
Data compiled from Probechem Biochemicals.[3]
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) |
| Ty-82 | NUT Midline Carcinoma | <0.1 |
| MV4-11 | Acute Myeloid Leukemia | <0.1 |
| THP-1 | Acute Myeloid Leukemia | <0.1 |
| Pfeiffer | B-cell Lymphoma | <0.1 |
| SU-DHL-4 | B-cell Lymphoma | <0.1 |
Data compiled from Probechem Biochemicals.[3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) of this compound to the bromodomains of BET proteins.
Protocol:
-
Protein and Ligand Preparation: Recombinant human BRD4-BD1 and BRD4-BD2 were expressed and purified. This compound was dissolved in a matching buffer to the protein solution, typically containing a small percentage of DMSO.
-
Calorimeter Setup: A microcalorimeter was equilibrated at a constant temperature (e.g., 25°C).
-
Sample Loading: The sample cell was loaded with the protein solution (e.g., 10 µM BRD4-BD1), and the injection syringe was filled with the this compound solution (e.g., 100 µM).
-
Titration: A series of small injections (e.g., 2 µL) of the this compound solution into the protein solution was performed. The heat change associated with each injection was measured.
-
Data Analysis: The resulting data were fitted to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MV4-11, THP-1) were seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: A viability reagent (e.g., CellTiter-Glo® or MTT) was added to each well according to the manufacturer's instructions.
-
Signal Measurement: After a short incubation, the luminescence or absorbance was measured using a plate reader.
-
Data Analysis: The data were normalized to vehicle-treated controls, and the GI50 (concentration causing 50% growth inhibition) values were calculated using non-linear regression analysis.
Apoptosis Assay
Objective: To determine if the growth inhibition induced by this compound is due to apoptosis.
Protocol:
-
Cell Treatment: Cells (e.g., MV4-11) were treated with this compound at various concentrations for a defined period (e.g., 48 hours).
-
Cell Harvesting and Staining: Cells were harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
-
Data Analysis: The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) was quantified.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model of AML.
Protocol:
-
Xenograft Establishment: Immunocompromised mice were subcutaneously or intravenously inoculated with a human AML cell line (e.g., MV4-11).
-
Treatment: Once tumors were established, mice were randomized into treatment and control groups. This compound was administered orally at a specified dose (e.g., 120 mg/kg) and schedule.
-
Tumor Monitoring: Tumor volume and body weight were measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors were excised and weighed. Further analysis, such as immunohistochemistry for biomarkers, may be performed.
Experimental Workflow
The logical progression of experiments to characterize this compound is outlined in the following diagram.
Conclusion
This compound is a potent and selective inhibitor of the BD1 domain of BET proteins, demonstrating significant anti-leukemic activity in preclinical models of acute myeloid leukemia. Its selectivity for BD1 may offer a safety advantage over pan-BET inhibitors. The data presented in this guide support the continued investigation of this compound as a promising therapeutic agent for AML and potentially other malignancies dependent on BET protein function. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Epigenetics-targeted drugs: current paradigms and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia | CoLab [colab.ws]
DW71177 (CAS: 2241311-72-6): A Technical Guide to a BD1-Selective BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DW71177 is a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] With a CAS number of 2241311-72-6, this small molecule, chemically identified as N-(4-(7-Methoxy-1-methyl-[1][2][4]triazolo[4,3-a]quinoxalin-4-ylamino)butyl)-3-methylbutanamide, has demonstrated significant anti-leukemic activity, positioning it as a promising candidate for oncological research and development.[2][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Physicochemical Properties
| Property | Value |
| CAS Number | 2241311-72-6 |
| Molecular Formula | C20H28N6O2 |
| Molecular Weight | 384.48 g/mol |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the selective inhibition of the first bromodomain (BD1) of BET proteins, particularly BRD4.[1][3] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to drive the expression of key oncogenes such as c-MYC.[5][6]
By binding to the acetyl-lysine binding pocket of BD1, this compound displaces BRD4 from chromatin, leading to the transcriptional repression of c-MYC and other target genes.[5][7] This inhibition of oncogene expression ultimately results in cell cycle arrest and apoptosis in cancer cells.[8] Studies have shown that treatment with this compound leads to a reduction in the levels of phosphorylated ERK1/2 (p-ERK) and an increase in the expression of the cyclin-dependent kinase inhibitor p21.[8][9]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: Binding Affinity (Isothermal Titration Calorimetry)
| Target | Kd (nM) | Selectivity (BD2/BD1) |
| BRD4-BD1 | 6.7[3] | ~20-fold[3] |
| BRD4-BD2 | 141 | - |
| Other BD1s | 5.5 - 13.6[3] | - |
| Other BD2s | 86 - 163[3] | - |
Table 2: In Vitro Antiproliferative Activity (GI50)
| Cell Line | Cancer Type | GI50 (µM) |
| MV4-11 | Acute Myeloid Leukemia (AML) | < 0.1[3] |
| THP-1 | Acute Myeloid Leukemia (AML) | < 0.1[3] |
| Ty-82 | NUT Midline Carcinoma | < 0.1[3] |
| Pfeiffer | B-cell Lymphoma | < 0.1[3] |
| SU-DHL-4 | B-cell Lymphoma | < 0.1[3] |
Table 3: In Vivo Pharmacokinetics in Rats (20 mg/kg, p.o.)
| Parameter | Value |
| Tmax (h) | 0.50 |
| Cmax (µg/mL) | 3.05 |
| t1/2 (h) | 1.3 |
| AUCt (µg·h/mL) | 3.61 |
Table 4: In Vivo Efficacy in AML Xenograft Model
| Dose (mg/kg) | Outcome |
| 120 | Significant tumor growth reduction[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Isothermal Titration Calorimetry (ITC)
This protocol outlines the determination of the binding affinity of this compound to BET bromodomains.
X-ray Crystallography
This protocol describes the process for determining the crystal structure of this compound in complex with a BET bromodomain.
Cell Viability Assay (e.g., MTT Assay)
This protocol is for assessing the antiproliferative activity of this compound in cancer cell lines.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the BD1 domain of BET proteins. Its demonstrated efficacy in preclinical models of acute myeloid leukemia, coupled with its favorable pharmacokinetic profile, underscores its potential as a valuable tool for cancer research and as a lead compound for the development of novel epigenetic therapies. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic applications of this compound.
References
- 1. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. DW-71177 | BET BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia | CoLab [colab.ws]
- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. c-Myc promotes tumor proliferation and anti‑apoptosis by repressing p21 in rhabdomyosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. c-Myc inhibition and p21 modulation contribute to unsymmetrical bisacridines-induced apoptosis and senescence in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Preclinical Profile of DW71177: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available preclinical data for DW71177. As of the latest information available, comprehensive in vivo pharmacokinetic data (including Cmax, Tmax, AUC, half-life, and bioavailability) for this compound has not been published. The following guide focuses on the compound's mechanism of action and the in vitro experimental methodologies used for its characterization.
Introduction to this compound
This compound is a novel, potent, and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] It is a[1][2][3]triazolo[4,3-a]quinoxaline-based compound being investigated for its therapeutic potential in acute myeloid leukemia (AML).[1] BET proteins are epigenetic readers that play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails.[1][2] By selectively targeting BD1, this compound aims to modulate the expression of key oncogenes involved in cancer cell proliferation and survival.
Mechanism of Action: Selective BET Inhibition
BET proteins, particularly BRD4, are critical for the transcription of oncogenes such as MYC. These proteins utilize their two tandem bromodomains, BD1 and BD2, to bind to acetylated histones and recruit the transcriptional machinery to gene promoters and enhancers.
This compound exerts its anti-leukemic effect by competitively binding to the acetyl-lysine (Kac) binding pocket of the BD1 domain of BET proteins.[1][2] This selective inhibition disrupts the interaction between BET proteins and acetylated chromatin, leading to the downregulation of oncogenic gene expression.[1] Preclinical studies have shown that this compound can effectively inhibit oncogenes to a degree comparable to pan-BET inhibitors like OTX-015, but with a potentially safer profile due to its milder impact on housekeeping genes.[1][2]
References
- 1. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia | CoLab [colab.ws]
- 3. Isothermal Titration Calorimetry (ITC) [protocols.io]
The Role of DW71177 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DW71177 is a novel, potent, and orally bioavailable small molecule that functions as a selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine binding pocket of BET proteins, particularly BRD4, this compound disrupts their function as epigenetic "readers." This interference with the transcriptional machinery leads to the downregulation of key oncogenes, most notably c-Myc, and exhibits strong anti-leukemic activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of its role in signaling pathways.
Introduction to Epigenetic Regulation and BET Proteins
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including DNA methylation and histone modifications, play a crucial role in regulating normal cellular processes. The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are key epigenetic readers that recognize and bind to acetylated lysine residues on histone tails through their tandem bromodomains, BD1 and BD2. This interaction is critical for recruiting transcriptional machinery to promoter and enhancer regions of target genes, thereby activating their transcription. Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer, making them attractive therapeutic targets.[1]
This compound: A BD1-Selective BET Inhibitor
This compound is a[1][2][3]triazolo[4,3-a]quinoxaline-based compound that demonstrates high potency and selectivity for the first bromodomain (BD1) of BET proteins.[1] This selectivity is a key feature, as BD1 and BD2 domains may have distinct functions, and selective inhibition could potentially offer a better therapeutic window with reduced off-target effects.
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing insights into its binding affinity, selectivity, and cellular activity.
Table 1: Binding Affinity and Selectivity of this compound
| Target | Method | Value | Selectivity | Reference |
| BRD4-BD1 | Isothermal Titration Calorimetry (ITC) | Kd = 6.7 nM | 20-fold vs. BRD4-BD2 | [4][5] |
| BRD4-BD2 | Isothermal Titration Calorimetry (ITC) | ~134 nM (calculated) | - | [4][5] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | GI50 | Reference |
| Ty-82 | NUT Midline Carcinoma | Growth Inhibition | <0.1 µM | [4] |
| MV4-11 | Acute Myeloid Leukemia | Growth Inhibition | <0.1 µM | [4] |
| THP-1 | Acute Myeloid Leukemia | Growth Inhibition | <0.1 µM | [4] |
| Pfeiffer | B-cell Lymphoma | Growth Inhibition | <0.1 µM | [4] |
| SU-DHL-4 | B-cell Lymphoma | Growth Inhibition | <0.1 µM | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its effect by competitively binding to the acetyl-lysine (Kac) binding pocket of the BD1 domain of BET proteins, primarily BRD4. This prevents BRD4 from binding to acetylated histones at enhancer and promoter regions of target genes. The displacement of BRD4 from chromatin leads to the suppression of transcription of key oncogenes, including c-Myc. The downregulation of c-Myc, a critical regulator of cell proliferation and survival, is a key downstream event contributing to the anti-leukemic effects of this compound.[3]
Caption: Mechanism of action of this compound in epigenetic regulation.
Experimental Protocols
The following are representative protocols for key experiments used to characterize BET inhibitors like this compound.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound binding to BRD4 bromodomains.
Materials:
-
Purified recombinant BRD4-BD1 and BRD4-BD2 proteins
-
This compound
-
ITC instrument (e.g., Malvern MicroCal)
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
DMSO (for compound dissolution)
Protocol:
-
Prepare a solution of the BRD4 bromodomain (e.g., 10-20 µM) in ITC buffer. The final DMSO concentration should be matched in all solutions.
-
Prepare a solution of this compound (e.g., 100-200 µM) in the same ITC buffer.
-
Degas both protein and compound solutions.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 1-2 µL) of the this compound solution into the protein solution, allowing sufficient time between injections for the signal to return to baseline.
-
As a control, perform a titration of this compound into buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data and fit the integrated heat changes to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, THP-1)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells).
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add the viability reagent (MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (MTT) or luminescence signal generation (CellTiter-Glo).
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration.
-
Determine the GI50 value using non-linear regression analysis.
Western Blotting
Objective: To assess the effect of this compound on the protein levels of target oncogenes, such as c-Myc.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with various concentrations of this compound for a specific time (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-c-Myc) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.
Chromatin Immunoprecipitation sequencing (ChIP-seq)
Objective: To identify the genome-wide binding sites of BRD4 and assess the displacement of BRD4 from these sites upon treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and chromatin shearing reagents
-
Sonicator or enzymatic digestion kit
-
ChIP-grade anti-BRD4 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Protocol:
-
Treat cells with this compound or vehicle control.
-
Cross-link protein-DNA complexes with formaldehyde.
-
Lyse the cells and shear the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an anti-BRD4 antibody or control IgG.
-
Wash the immunoprecipitated complexes to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links.
-
Purify the DNA.
-
Prepare DNA libraries for next-generation sequencing.
-
Sequence the DNA libraries and analyze the data to identify BRD4 binding peaks and compare the occupancy between this compound-treated and control samples.
Caption: Chromatin Immunoprecipitation sequencing (ChIP-seq) workflow.
Conclusion
This compound is a promising BD1-selective BET inhibitor with potent anti-leukemic activity. Its mechanism of action, centered on the disruption of BET protein-mediated gene transcription, highlights the therapeutic potential of targeting epigenetic readers in cancer. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug developers to further investigate and characterize this compound and other novel BET inhibitors. Future studies will likely focus on elucidating the full spectrum of its downstream effects, exploring its efficacy in combination therapies, and evaluating its clinical potential.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. DW-71177 | BET BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. sejong.elsevierpure.com [sejong.elsevierpure.com]
Preclinical Profile of DW71177: A BD1-Selective BET Inhibitor for Leukemia
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for DW71177, a novel and potent BD1-selective bromodomain and extraterminal domain (BET) inhibitor, in the context of leukemia. The information presented herein is compiled from publicly available scientific literature and is intended to inform researchers, scientists, and professionals in the field of drug development.
Disclaimer: The full experimental protocols for the preclinical studies of this compound are not publicly available as the complete text of the primary research publication could not be accessed. Therefore, the methodologies described in this document are generalized protocols for the types of experiments conducted, based on established scientific literature. The actual protocols used in the studies of this compound may vary.
Core Compound Characteristics
This compound is a small molecule inhibitor that selectively targets the first bromodomain (BD1) of the BET protein family, particularly BRD4.[1] BET proteins are key epigenetic readers that regulate gene expression and are considered important therapeutic targets in oncology due to their role in the transcriptional activation of oncogenes.[1]
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for this compound in leukemia models.
Table 1: Binding Affinity and In Vitro Potency of this compound
| Parameter | Value | Cell Lines/Target | Reference |
| Binding Affinity (Kd) | |||
| BRD4-BD1 | 6.7 nM | Recombinant Protein | |
| BRD4-BD2 | 141 nM | Recombinant Protein | |
| Antiproliferative Activity (GI50) | 0.050 - 3.3 µM | Various leukemia and lymphoma cell lines |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Value | Dosing | Reference |
| tmax | 0.50 h | 20 mg/kg p.o. | |
| Cmax | 3.05 µg/mL | 20 mg/kg p.o. | |
| t½ | 1.3 h | 20 mg/kg p.o. | |
| AUCt | 3.61 µg·h/mL | 20 mg/kg p.o. |
Table 3: In Vivo Efficacy of this compound in an AML Xenograft Mouse Model
| Dose (mg/kg) | Outcome | Toxicity | Reference |
| 40 | Significant tumor growth reduction | No signs of toxicity | |
| 80 | Significant, dose-dependent tumor growth reduction | No signs of toxicity | |
| 120 | Significant, dose-dependent tumor growth reduction | No signs of toxicity |
Signaling Pathway and Mechanism of Action
This compound, as a BD1-selective BET inhibitor, disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes such as c-Myc. This inhibition also leads to a reduction in the phosphorylation of ERK1/2 and an increase in the expression of the cell cycle inhibitor p21. The collective effect of these molecular changes is the induction of cell cycle arrest and apoptosis in leukemia cells.
Experimental Protocols (Generalized)
The following are generalized protocols for the key experiments conducted to evaluate the preclinical efficacy of a compound like this compound in leukemia.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Culture: Human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight (for adherent cells) or stabilize (for suspension cells).
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The GI50 (concentration causing 50% growth inhibition) values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Leukemia cells are treated with various concentrations of this compound or vehicle control for a defined period (e.g., 48 hours).
-
Cell Harvesting and Washing: Cells are harvested, centrifuged, and washed twice with cold phosphate-buffered saline (PBS).
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST and then incubated with primary antibodies against target proteins (e.g., c-Myc, p-ERK1/2, p21, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo AML Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.
-
Cell Implantation: A human AML cell line, such as MV4-11, is subcutaneously injected into the flank of the mice (e.g., 5-10 x 10^6 cells per mouse).
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = (length x width^2)/2).
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally at various doses (e.g., 40, 80, 120 mg/kg) according to a defined schedule (e.g., daily for 21 days). The control group receives the vehicle.
-
Efficacy and Toxicity Assessment: Tumor growth, body weight, and overall health of the mice are monitored throughout the study. At the end of the study, tumors are excised and weighed.
Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Drug Administration: this compound is administered as a single oral dose (e.g., 20 mg/kg).
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation and Analysis: Plasma is separated by centrifugation and the concentration of this compound is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters such as Cmax, tmax, t½, and AUC are calculated using appropriate software.
Experimental and Logical Workflow
The preclinical evaluation of this compound in leukemia typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety assessment.
Conclusion
The available preclinical data indicate that this compound is a potent and selective BD1 inhibitor with significant anti-leukemic activity both in vitro and in vivo. Its mechanism of action, involving the downregulation of key oncogenes and induction of apoptosis, supports its further development as a potential therapeutic agent for leukemia. The favorable pharmacokinetic profile and lack of overt toxicity in animal models are also encouraging. Further investigation, including the public release of detailed experimental protocols, will be beneficial for a complete understanding of its preclinical profile.
References
In-depth Technical Guide: DW71177 and its Effect on Oncogene Transcription
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DW71177 is a novel, potent, and orally bioavailable small molecule inhibitor targeting the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. Developed as a highly selective therapeutic agent, this compound has demonstrated significant anti-leukemic activity, positioning it as a promising candidate for the treatment of acute myeloid leukemia (AML). Its mechanism of action involves the targeted disruption of oncogenic transcription programs, most notably affecting the expression of the c-Myc oncogene. This technical guide provides a comprehensive overview of this compound, detailing its mechanism, effects on oncogene transcription, and the experimental methodologies used in its characterization.
Introduction to BET Proteins and Their Role in Oncogenesis
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. These proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails. This interaction facilitates the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.
In many cancers, BET proteins are aberrantly recruited to the regulatory regions of key oncogenes, leading to their sustained overexpression and driving tumor growth and proliferation. Notably, the transcription of the proto-oncogene c-MYC is highly dependent on BRD4 activity in various hematological malignancies and solid tumors. Consequently, inhibiting BET protein function has emerged as a compelling therapeutic strategy in oncology.
This compound: A BD1-Selective BET Inhibitor
This compound is a[1][2][3]triazolo[4,3-a]quinoxaline-based compound that exhibits high potency and selectivity for the BD1 domain of BET proteins.[4] Structural and biophysical studies, including X-ray crystallography and isothermal titration calorimetry, have confirmed the robust and specific binding of this compound to the acetyl-lysine binding pocket of BD1.[4] This BD1 selectivity is a key differentiator from pan-BET inhibitors, such as OTX-015 (Birabresib), which target both BD1 and BD2 domains. The rationale behind BD1-selective inhibition is to achieve a more targeted therapeutic effect on oncogenic transcription while potentially mitigating some of the toxicities associated with broader BET inhibition.
Mechanism of Action: Inhibition of Oncogene Transcription
The primary mechanism by which this compound exerts its anti-cancer effects is through the competitive inhibition of BRD4-BD1 binding to acetylated histones. This displacement of BRD4 from chromatin at the regulatory regions of oncogenes leads to a rapid downregulation of their transcription.
Effect on c-Myc Transcription
A critical target of this compound-mediated transcriptional repression is the c-MYC oncogene. In acute myeloid leukemia cells, treatment with this compound leads to a significant reduction in c-Myc mRNA and protein levels. This effect is comparable to that observed with the pan-BET inhibitor OTX-015. The downregulation of c-Myc is a key driver of the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.
Signaling Pathway
The signaling pathway affected by this compound is central to epigenetic regulation of gene expression. By targeting the BRD4-histone interaction, this compound effectively disrupts the assembly of the transcriptional apparatus at key oncogenic loci.
Mechanism of this compound in suppressing oncogene transcription.
Quantitative Data on Anti-Leukemic Activity
While specific IC50 values for this compound across a broad panel of cell lines are detailed in the primary publication, publicly available data for its comparator, the pan-BET inhibitor OTX-015, demonstrates the potent anti-proliferative effects of this class of drugs in various leukemia cell lines.
| Cell Line | Cancer Type | OTX-015 IC50 (nM) |
| OCI-AML3 | AML | 29.5 |
| NOMO-1 | AML | 100 - 500 |
| HL-60 | AML | 100 - 500 |
| NB4 | APL | 100 - 500 |
| JURKAT | T-ALL | 100 - 500 |
| RS4;11 | B-ALL | 100 - 500 |
Note: Data for OTX-015 is presented to illustrate the typical potency of BET inhibitors in leukemia. This compound is reported to have comparable efficacy in inhibiting oncogenes.[4]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key protocols used in the characterization of this compound.
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Methodology:
-
Cancer cell lines are seeded in 96-well plates at a predetermined density.
-
Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Following a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.
-
The absorbance or luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for determining the IC50 of this compound.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the changes in mRNA expression of target oncogenes (e.g., c-MYC) following treatment with this compound.
Methodology:
-
Cancer cells are treated with this compound or a vehicle control for a specified time period (e.g., 4, 8, 24 hours).
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined using a spectrophotometer.
-
First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme.
-
qRT-PCR is performed using a real-time PCR system with specific primers for the target gene (c-MYC) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The relative expression of the target gene is calculated using the delta-delta Ct method.
Western Blotting
Objective: To detect and quantify changes in the protein levels of target oncogenes (e.g., c-Myc) after this compound treatment.
Methodology:
-
Cells are treated with this compound as described for qRT-PCR.
-
Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-c-Myc) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry analysis is performed to quantify the relative protein expression levels.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for AML and potentially other cancers dependent on BET protein function. Its BD1-selective mechanism of action offers the promise of effective oncogene suppression with a potentially improved safety profile compared to pan-BET inhibitors. The robust downregulation of c-Myc highlights its therapeutic potential in c-Myc-driven malignancies.
Future research should focus on elucidating the full spectrum of oncogenes and transcriptional programs affected by this compound. Further investigation into its effects on other key oncogenic signaling pathways, such as the Wnt/β-catenin pathway, is warranted. As this compound progresses through preclinical and potentially clinical development, a deeper understanding of its molecular effects will be critical for identifying patient populations most likely to benefit from this novel therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on BET Bromodomain Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction to BET Proteins
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT in mammals, are crucial epigenetic "readers."[1][2][3][4] These proteins play a pivotal role in regulating gene transcription.[1] Each BET protein contains two conserved N-terminal bromodomains, BD1 and BD2, which are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][5] This interaction tethers them to chromatin, where they act as scaffolds to recruit transcriptional regulatory complexes to specific gene loci, including critical cell growth-promoting genes and oncogenes like MYC.[1][6][7] Due to their central role in controlling the expression of genes involved in proliferation, cell cycle, and apoptosis, BET proteins have emerged as a significant therapeutic target in oncology and inflammation.[3][6][8]
Mechanism of Action of BET Inhibitors
BET inhibitors are a class of small molecules designed to competitively bind to the acetyl-lysine binding pockets within the bromodomains of BET proteins.[2][5][7] By occupying this pocket, they prevent the interaction between BET proteins and acetylated histones, effectively displacing BET proteins and their associated transcriptional machinery from chromatin.[1][2][9] This displacement leads to the suppression of target gene transcription.[7][9]
The foundational discovery of potent and specific BET inhibitors, such as JQ1 and I-BET, provided the first chemical tools to probe this biology and demonstrated the therapeutic potential of targeting this protein family.[1][9] A pivotal early study showed that JQ1 could displace the BRD4-NUT fusion oncoprotein from chromatin in NUT midline carcinoma (NMC), a rare and aggressive cancer driven by this translocation, leading to terminal differentiation and apoptosis of the cancer cells.[1][5] This provided the first proof-of-concept for the efficacy of a BET inhibitor in a preclinical cancer model.[1] Subsequent research has shown that the anti-cancer effects of BET inhibitors are often linked to the rapid transcriptional suppression of key proto-oncogenes, most notably MYC.[1][10][11]
Core Signaling Pathways Modulated by BET Inhibition
BET inhibitors exert their effects by modulating several critical signaling pathways, primarily through the downregulation of key transcriptional nodes.
The suppression of the MYC oncogene is a hallmark of BET inhibitor activity.[1][7] BRD4 is enriched at super-enhancers, which are large clusters of enhancers that drive the expression of key genes controlling cell identity, including oncogenes like MYC.[6][10] By displacing BRD4 from these super-enhancers, BET inhibitors cause a profound and selective downregulation of MYC transcription, leading to cell cycle arrest and apoptosis in various cancers, particularly hematological malignancies.[1][9][11]
BET proteins also play a role in inflammatory signaling. BRD4 can interact with the acetylated RelA subunit of NF-κB, a key transcription factor in the inflammatory response.[1] This interaction is important for the transcription of NF-κB target genes following stimuli like TNFα.[1] BET inhibitors can attenuate the induction of inflammation-associated genes by disrupting this interaction, highlighting their therapeutic potential in inflammatory diseases.[1][10]
Recent studies have shown that BET inhibitors can suppress transcriptional responses to cytokine signaling that utilize the JAK/STAT pathway.[12] In human monocytes, the BET inhibitor I-BET151 was found to inhibit the cytokine-induced transcription of STAT target genes in a gene-specific manner, without affecting the activation or recruitment of STAT proteins themselves.[12] This suggests that BET proteins are crucial co-activators for a subset of STAT-regulated genes, and their inhibition can dampen cytokine-driven inflammation.[10][12]
Quantitative Data Summary
The potency of BET inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a biological activity (e.g., enzyme binding, cell proliferation) by 50%. These values can vary significantly based on the specific inhibitor, the bromodomain isoform, the cell line, and the assay conditions.
Table 1: Biochemical Activity of JQ1
| Target | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| BRD4 (BD1) | AlphaScreen | 77 | [5] |
| BRD4 (BD2) | AlphaScreen | 33 | [5] |
| CREBBP | AlphaScreen | >10,000 |[5] |
Table 2: Anti-proliferative Activity (IC50) of BET Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| (+)-JQ1 | 11060 | NUT Midline Carcinoma | 4 | [5] |
| (+)-JQ1 | NMC797 | NUT Midline Carcinoma | 69 | [13] |
| (+)-JQ1 | MV4;11 | Acute Myeloid Leukemia | 72 | [13] |
| JQ1 | Kasumi-1 | Acute Myeloid Leukemia | ~100-250 | [14] |
| JQ1 | MOLM13 | Acute Myeloid Leukemia | ~250-500 | [14] |
| JQ1 | MCF7 | Luminal Breast Cancer | 330 | [15] |
| JQ1 | T47D | Luminal Breast Cancer | 850 | [15] |
| OTX015 | B-cell Lymphoma Panel | Mature B-cell Lymphoma | 240 (median) | [10] |
| ABBV-744 | Prostate Cancer Lines | Prostate Cancer | Low nM range |[16] |
Key Experimental Methodologies
The characterization of BET inhibitors relies on a suite of biochemical and cell-based assays.
TR-FRET is a robust, homogeneous assay used to measure the binding of BET bromodomains to acetylated histone peptides and its inhibition by small molecules.[17][18]
-
Principle: The assay measures the transfer of energy between a donor fluorophore (e.g., Terbium chelate) and an acceptor fluorophore (e.g., a fluorescent dye). The BET protein is typically tagged (e.g., GST-tag or His-tag) and recognized by an antibody conjugated to the donor. An acetylated histone peptide is biotinylated and recognized by streptavidin conjugated to the acceptor.[19] When the BET protein binds the peptide, the donor and acceptor are brought into close proximity, allowing FRET to occur. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[18]
-
Protocol Outline:
-
Reagent Preparation: Dilute all components (tagged BET protein, biotinylated acetyl-histone peptide, Tb-labeled donor antibody, dye-labeled streptavidin acceptor, and test compound) in the appropriate assay buffer.[18]
-
Inhibitor Incubation: Add the test inhibitor at various concentrations to the wells of a microtiter plate.
-
Protein/Peptide Addition: Add the tagged BET protein and the biotinylated peptide substrate to the wells. Incubate to allow for binding or inhibition to occur (typically 30-60 minutes).
-
Detection Reagent Addition: Add the mixture of Tb-donor and dye-acceptor reagents.[19]
-
Incubation: Incubate the plate in the dark for a specified period (e.g., 60-120 minutes) to allow the detection reagents to bind.[18]
-
Measurement: Read the plate on a TR-FRET-capable microplate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[18] The ratio of acceptor to donor emission is calculated to determine the degree of inhibition.
-
AlphaScreen is another proximity-based assay widely used for high-throughput screening of BET inhibitors.[5][20]
-
Principle: The assay utilizes "Donor" and "Acceptor" beads.[20] The Donor beads, when excited by light at 680 nm, convert ambient oxygen to a short-lived, excited singlet state. If an Acceptor bead is in close proximity, this singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, which emits light at 520-620 nm.[20] Similar to TR-FRET, a tagged BET protein and a biotinylated peptide are used to bring the beads (e.g., anti-tag Donor beads and streptavidin-coated Acceptor beads) close together. Inhibitors disrupt the protein-peptide interaction, separating the beads and reducing the signal.[21]
-
Protocol Outline:
-
Reagent Incubation: In a microtiter plate, incubate the tagged BET protein, the biotinylated acetyl-histone peptide, and the test compound in assay buffer for a set period (e.g., 30 minutes).[22]
-
Bead Addition: Add a mixture of Donor and Acceptor beads to the wells.[22]
-
Final Incubation: Incubate the plate in the dark for a longer period (e.g., 60-90 minutes) to allow for bead binding and signal development.[20]
-
Measurement: Read the plate on an AlphaScreen-capable reader. The signal intensity is inversely proportional to the inhibitor's potency.
-
These assays are used to determine the functional effect of BET inhibitors on cancer cell growth.
-
Principle: Assays like WST-1, MTT, or AlamarBlue measure the metabolic activity of living cells.[14][23] Viable cells reduce a reagent (e.g., a tetrazolium salt) into a colored formazan product or a fluorescent product, and the amount of product is proportional to the number of living cells.
-
Protocol Outline:
-
Cell Seeding: Seed cancer cells at a specific density in a 96-well plate and allow them to adhere overnight.[23]
-
Treatment: Treat the cells with a range of concentrations of the BET inhibitor for a specified duration (e.g., 24, 48, or 72 hours).[14][23]
-
Reagent Addition: Add the viability reagent (e.g., WST-1) to each well and incubate for a few hours (typically 1-4 hours).[23]
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and plot the dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The foundational research on BET bromodomain inhibitors has firmly established this class of epigenetic readers as a valid and promising therapeutic target. The development of potent and selective chemical probes like JQ1 has been instrumental in dissecting the fundamental roles of BET proteins in transcription and disease, particularly in cancers driven by transcriptional addiction to oncogenes like MYC. The core mechanism, involving competitive displacement from chromatin, is well-understood, and its downstream effects on key signaling pathways are continuously being elucidated.
Current and future research focuses on several key areas:
-
Improving Selectivity: Developing inhibitors that can distinguish between the two bromodomains (BD1 vs. BD2) or even between different BET family members (e.g., BRD4 vs. BRD2/3) to potentially refine therapeutic effects and reduce toxicity.[1][16][17]
-
Overcoming Resistance: Investigating mechanisms of acquired resistance to BET inhibitors and developing rational combination therapies to overcome it.[6]
-
Novel Modalities: Exploring new ways to target BET proteins beyond simple inhibition, such as through targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs).[6][24]
The initial discoveries have paved the way for multiple BET inhibitors to enter clinical trials, offering a novel therapeutic strategy for patients with challenging malignancies and inflammatory conditions.[4][7][10]
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. BET inhibitors as novel therapeutic agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 8. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. BET bromodomain inhibitor (JQ1) and tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promegaconnections.com [promegaconnections.com]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
- 24. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Evaluating the Efficacy of DW71177 in MV4-11 Acute Myeloid Leukemia Cells
Audience: Researchers, scientists, and drug development professionals in the field of oncology and hematology.
Introduction
MV4-11 is a human acute myeloid leukemia (AML) cell line widely utilized in cancer research.[1] These cells are characterized by an internal tandem duplication (ITD) in the FMS-like tyrosine kinase 3 (FLT3) gene (FLT3-ITD) and a t(4;11) translocation resulting in the MLL-AF4 fusion protein, both of which are associated with poor prognosis in AML.[1][2] The survival and proliferation of MV4-11 cells are highly dependent on the constitutive activation of the FLT3 signaling pathway, making them an ideal in vitro model for screening and validating targeted inhibitors.[2]
DW71177 is a novel, potent, and orally bioavailable small molecule inhibitor that selectively targets the first bromodomain (BD1) of the Bromodomain and Extraterminal domain (BET) family of proteins.[3][4] BET proteins, particularly BRD4, are epigenetic readers that play a critical role in regulating the transcription of key oncogenes, including c-Myc.[4] By inhibiting BRD4, this compound disrupts oncogenic transcriptional programs, leading to anti-leukemic effects.[3][4] These notes provide a summary of the reported effects of this compound on MV4-11 cells and detailed protocols for key experimental evaluations.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: Binding Affinity and Antiproliferative Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
|---|---|---|---|
| Binding Affinity (Kd) | BRD4-BD1 | 6.7 nM | [3] |
| BRD4-BD2 | 141 nM | [3] |
| Antiproliferative Activity (GI50) | Various Leukemia/Lymphoma Lines | 0.050 - 3.3 µM |[3] |
Table 2: Cellular Effects of this compound on MV4-11 Cells
| Effect | Concentration(s) | Observation | Reference |
|---|---|---|---|
| Oncogene/Protein Expression | 0.1, 0.3, 1 µM | Reduction in c-Myc and phosphorylated ERK1/2 levels. | [3] |
| 0.1, 0.3, 1 µM | Increased p21 expression. | [3] | |
| Cell Cycle | Not specified | Marked increase in the sub-G1 phase population. | [3] |
| Apoptosis | Not specified | Significant increase in Annexin V & PI double-positive cells. |[3] |
Table 3: In Vivo Antitumor Efficacy of this compound in an AML Xenograft Model
| Dosage | Outcome | Reference |
|---|---|---|
| 40, 80, 120 mg/kg (p.o.) | Significant, dose-dependent reduction in tumor growth. | [3] |
| Up to 120 mg/kg | No signs of toxicity observed. |[3] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in MV4-11 cells.
Caption: Proposed signaling pathway of this compound in MV4-11 cells.
Caption: General experimental workflow for assessing this compound effects.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Using CellTiter-Glo®)
This protocol is designed to measure the antiproliferative activity of this compound by quantifying ATP, which indicates the presence of metabolically active cells.[2]
Materials:
-
MV4-11 cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Culture MV4-11 cells to a density of approximately 0.5 x 106 cells/mL. Seed 5,000-10,000 cells in 90 µL of medium per well into an opaque-walled 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical final concentration range would be 1 nM to 10 µM. Ensure the final DMSO concentration does not exceed 0.1%.
-
Treatment: Add 10 µL of the diluted this compound or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the GI50 (concentration causing 50% growth inhibition) using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Protein Expression
This protocol details the detection of changes in key proteins (c-Myc, p-ERK, p21) following this compound treatment.[2][3]
Materials:
-
Treated and untreated MV4-11 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-phospho-ERK1/2, anti-p21, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat MV4-11 cells with desired concentrations of this compound (e.g., 0.1, 0.3, 1 µM) for a specified time (e.g., 24 hours).[3] Harvest and wash cells with cold PBS, then lyse in RIPA buffer on ice for 30 minutes.
-
Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using the BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and add Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system. The expression of a housekeeping protein like actin should be assessed as a loading control.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the quantification of cells in different phases of the cell cycle (Sub-G1, G0/G1, S, G2/M) via flow cytometry.[3][5]
Materials:
-
Treated and untreated MV4-11 cells
-
Cold PBS
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
Procedure:
-
Cell Treatment and Harvest: Treat MV4-11 cells with this compound for 24-48 hours. Harvest approximately 1 x 106 cells per sample.
-
Fixation: Wash cells once with cold PBS. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.
-
Storage: Fix cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the FL2-A (or equivalent) channel to measure DNA content.
-
Analysis: Gate on the single-cell population and use cell cycle analysis software to quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases. An increase in the sub-G1 peak is indicative of apoptosis.[3]
Protocol 4: Apoptosis Assay by Annexin V and PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
Treated and untreated MV4-11 cells
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent with a different fluorophore)
-
Cold PBS
-
1X Annexin V Binding Buffer
Procedure:
-
Cell Treatment and Harvest: Treat MV4-11 cells with this compound for the desired time (e.g., 48 hours). Harvest 0.5-1 x 106 cells by centrifugation.
-
Washing: Wash cells twice with cold PBS and then resuspend in 1X Annexin V Binding Buffer.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing ~1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry immediately (within 1 hour).
-
Analysis:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Quantify the percentage of cells in each quadrant. A significant increase in the Annexin V-positive populations indicates induction of apoptosis.[3]
-
References
- 1. MV4-11 Cells [cytion.com]
- 2. The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors_Vitro Biotech [vitrobiotech.com]
- 3. BD1-selective BET inhibitor exhibits strong antileukemic activity | BioWorld [bioworld.com]
- 4. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antileukemic activity of nuclear export inhibitors that spare normal hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
preparing DW71177 stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DW71177 is a novel and potent small molecule inhibitor that selectively targets the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] As a[1][2][3]triazolo[4,3-a]quinoxaline-based compound, this compound has demonstrated significant anti-leukemic activity.[1][4][5] Its mechanism of action involves specific binding to the acetyl-lysine (Kac) binding pocket of BD1, which plays a crucial role in regulating the expression of oncogenes.[1][5] This selective inhibition of BD1 makes this compound a valuable tool for research in oncology, particularly in the context of acute myeloid leukemia.[1][4][5]
This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo experimental settings.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₈N₆O₂ | [1][6] |
| Molecular Weight | 384.48 g/mol | [1][4] |
| CAS Number | 2241311-72-6 | [1][6] |
| Mechanism of Action | Selective inhibitor of BET bromodomain 1 (BD1) | [1][7] |
| Purity | >98% (batch-specific) | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.[2][8]
Materials:
-
This compound powder (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight (384.48 g/mol ), calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (L) = Moles / Molarity
-
Moles = Mass (g) / Molecular Weight ( g/mol ) = 0.001 g / 384.48 g/mol = 2.60 x 10⁻⁶ mol
-
Volume (L) = 2.60 x 10⁻⁶ mol / 0.010 mol/L = 2.60 x 10⁻⁴ L = 260 µL
-
Add 260 µL of anhydrous DMSO to the microcentrifuge tube containing the 1 mg of this compound.
-
-
Dissolution: Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[1] Avoid repeated freeze-thaw cycles.[4]
Stock Solution Preparation Quick Reference Table The following table provides pre-calculated solvent volumes for preparing various concentrations of this compound stock solutions based on a molecular weight of 384.48 g/mol .[1]
| Desired Concentration | Mass of this compound (mg) | Volume of DMSO (µL) |
| 1 mM | 1 | 2601 |
| 5 mM | 1 | 520 |
| 10 mM | 1 | 260 |
| 50 mM | 1 | 52 |
| 1 mM | 5 | 13005 |
| 5 mM | 5 | 2601 |
| 10 mM | 5 | 1300 |
| 50 mM | 5 | 260 |
Preparation of Working Solutions for Cell-Based Assays
For cell-based experiments, the high-concentration DMSO stock solution must be diluted to the final desired concentration in cell culture media. It is crucial to maintain a low final DMSO concentration (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to make a 100 µM working solution, dilute the 10 mM stock 1:100 (e.g., 2 µL of 10 mM stock + 198 µL of media).
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture wells to achieve the final desired concentration. For example, to achieve a final concentration of 1 µM in a well containing 200 µL of media, add 2 µL of the 100 µM intermediate solution.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells.
Typical Concentration Range for In Vitro Experiments: The effective concentration of BET inhibitors can vary widely depending on the cell line and assay. For initial screening, a broad concentration range is recommended.[9][10] Subsequent experiments can use a narrower range based on initial results.
| Experiment Type | Suggested Concentration Range |
| Initial Drug Screening | 1 nM - 10 µM |
| IC₅₀/GI₅₀ Determination | Low nM to low µM range |
| Mechanism of Action Studies | ~100 nM - 1 µM |
Diagrams
Caption: Workflow for preparing a this compound stock solution.
Caption: this compound selectively inhibits the BD1 domain of BET proteins.
References
- 1. medkoo.com [medkoo.com]
- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. DW-71177|CAS 2241311-72-6|DC Chemicals [dcchemicals.com]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
DW71177 solubility in DMSO and culture media
For Researchers, Scientists, and Drug Development Professionals
Introduction
DW71177 is a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] By selectively binding to the acetyl-lysine binding pocket of BD1, this compound disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes, such as c-Myc.[1] This targeted activity makes this compound a promising candidate for therapeutic development, particularly in hematological malignancies like acute myeloid leukemia (AML). These application notes provide detailed protocols for the solubilization of this compound and its application in cell-based assays.
Data Presentation
In Vitro Antiproliferative Activity of this compound
The following table summarizes the growth inhibition (GI50) values of this compound in various human cancer cell lines after a 72-hour treatment period.
| Cell Line | Cancer Type | GI50 (µM) |
| MV4-11 | Acute Myeloid Leukemia (AML) | 0.050 - 3.3 |
| Various AML cell lines | Acute Myeloid Leukemia (AML) | 0.050 - 3.3 |
| Various ALL cell lines | Acute Lymphoblastic Leukemia (ALL) | 0.050 - 3.3 |
| Various CML cell lines | Chronic Myeloid Leukemia (CML) | 0.050 - 3.3 |
| Various DLBCL cell lines | Diffuse Large B-cell Lymphoma (DLBCL) | 0.050 - 3.3 |
| Various Burkitt's lymphoma lines | Burkitt's Lymphoma | 0.050 - 3.3 |
Data sourced from BioWorld.[3]
Signaling Pathway
This compound exerts its anticancer effects by inhibiting BET proteins, primarily BRD4, which act as epigenetic readers. This inhibition leads to the transcriptional repression of key oncogenes and cell cycle regulators.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 384.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the required mass of this compound: Use the following formula to calculate the mass of this compound needed to prepare a stock solution of a desired concentration and volume:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example for a 10 mM stock solution in 1 mL of DMSO: Mass (mg) = 10 mM x 1 mL x 384.48 g/mol / 1000 = 3.845 mg
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Dissolution in DMSO:
-
Add the weighed this compound powder to a sterile amber microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.
-
-
Storage:
-
For short-term storage (days to weeks), store the stock solution at 4°C.
-
For long-term storage (months), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Solubility Notes:
-
While a definitive maximum solubility in DMSO has not been formally published, stock solutions of up to 50 mM have been successfully prepared.[1]
-
This compound is a quinoxaline derivative. For poorly soluble quinoxaline derivatives, alternative solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be considered, but their compatibility with the specific cell-based assay must be verified.
Protocol 2: Dilution of this compound in Cell Culture Media
Objective: To prepare a working solution of this compound in cell culture media from a DMSO stock solution while minimizing precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Determine the Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically be below 0.5%, and ideally at or below 0.1%.
-
Perform Serial or Stepwise Dilutions: Direct dilution of a highly concentrated DMSO stock into a large volume of aqueous culture medium can cause the compound to precipitate. A stepwise dilution is recommended.
-
Example for preparing a 1 µM final concentration from a 10 mM stock solution (1:10,000 dilution):
a. Intermediate Dilution 1 (1:100): Add 2 µL of the 10 mM this compound stock solution to 198 µL of pre-warmed complete cell culture medium. This results in a 100 µM intermediate solution. Mix gently by pipetting.
b. Final Dilution (1:100): Add the desired volume of the 100 µM intermediate solution to the final volume of cell culture medium needed for your experiment. For example, to prepare 1 mL of 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of complete cell culture medium.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
-
Application to Cells: Add the final working solution of this compound to your cell cultures immediately after preparation.
Troubleshooting Precipitation:
-
If precipitation is observed upon dilution, try a more gradual serial dilution with smaller dilution factors at each step.
-
Ensure the culture medium is at 37°C before adding the compound.
-
Add the this compound solution dropwise to the medium while gently swirling.
Protocol 3: Cell Viability Assay (Example using MTT)
Objective: To determine the effect of this compound on the viability of AML cells (e.g., MV4-11).
Materials:
-
AML cell line (e.g., MV4-11) in logarithmic growth phase
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 2) at various concentrations
-
Vehicle control (medium with DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Count the cells and adjust the density to 1 x 10^5 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a series of this compound working solutions (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the corresponding this compound working solution or vehicle control to achieve the desired final concentrations.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours (or overnight).
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the GI50 value.
-
Disclaimer
These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setups. Always adhere to standard laboratory safety procedures when handling chemical reagents.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BET protein antagonist JQ1 is synergistically lethal with FLT3 tyrosine kinase inhibitor (TKI) and overcomes resistance to FLT3-TKI in AML cells expressing FLT-ITD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Selecting Appropriate Cell Lines for Studying DW71177 Efficacy
Introduction
DW71177 is a novel, potent, and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] BET proteins, particularly BRD4, are epigenetic readers that play a critical role in regulating gene expression by binding to acetylated lysine residues on histone tails.[1] This binding recruits transcriptional machinery to specific gene promoters and enhancers, driving the expression of key oncogenes, such as MYC. In cancers like acute myeloid leukemia (AML), the transcriptional program is often hijacked by BET proteins, leading to uncontrolled cell proliferation and survival. This compound, by selectively inhibiting the BD1 domain, displaces BET proteins from chromatin, leading to the suppression of oncogenic gene expression and potent anti-leukemic activity.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to select appropriate cell lines and establish robust experimental protocols for evaluating the in vitro efficacy of this compound.
Recommended Cell Lines for this compound Efficacy Studies
The selection of appropriate cell lines is critical for accurately assessing the potency and mechanism of action of this compound. A panel of cell lines with varying genetic backgrounds and sensitivities to BET inhibitors is recommended. The following table summarizes suggested human AML cell lines.
| Cell Line | Description & Rationale | Key Genetic Features | Expected Sensitivity to this compound |
| MV-4-11 | AML (Biphenotypic, MLL-rearranged). Known to be highly dependent on BRD4 for MYC expression and is a standard sensitive model for BET inhibitors. | MLL-AF4 fusion; FLT3-ITD | High |
| MOLM-13 | AML (Monocytic). Another MLL-rearranged cell line that is highly sensitive to BET inhibition. | MLL-AF9 fusion; FLT3-ITD | High |
| EOL-1 | Eosinophilic Leukemia. Often used in AML studies and is generally sensitive to BET inhibitors. | FIP1L1-PDGFRA fusion | Moderate to High |
| HL-60 | AML (Promyelocytic). MYC-amplified cell line, making it a relevant model to test MYC suppression by this compound. | MYC Amplification | Moderate |
| U-937 | AML (Monocytic). Wild-type for many common AML mutations. Can serve as a baseline control. | CALM-AF10 fusion | Moderate to Low |
| KG-1 | AML (Erythroleukemia). Often shows lower sensitivity or resistance to BET inhibitors, useful as a control. | Complex Karyotype | Low / Resistant |
Experimental Protocols
Detailed protocols for key experiments are provided below. It is essential to maintain sterile conditions during all cell culture procedures.
Cell Culture and Maintenance
-
Materials:
-
Recommended cell lines (e.g., MV-4-11, MOLM-13, KG-1)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Culture all AML cell lines in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.
-
Maintain suspension cultures at a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Passage cells every 2-3 days by centrifuging, removing the old medium, and resuspending the cell pellet in fresh medium at the appropriate seeding density.
-
Perform cell counts and viability checks using a hemocytometer and Trypan Blue exclusion.
-
Cell Viability Assay (MTS/CellTiter-Glo®)
This assay determines the concentration of this compound that inhibits cell proliferation by 50% (IC₅₀).
-
Materials:
-
96-well, flat-bottom, opaque-walled plates (for luminescent assays)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium. Add 10 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO) group.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
Western Blot for Target Engagement and Apoptosis
This protocol verifies the on-target effect of this compound by measuring the downregulation of c-Myc protein and confirms apoptosis induction by detecting cleaved PARP.
-
Materials:
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer buffer, PVDF membranes
-
Primary antibodies: anti-c-Myc, anti-PARP, anti-cleaved PARP, anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells (e.g., MV-4-11) in 6-well plates at a density of 1 x 10⁶ cells/mL.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) and a vehicle control for 24-48 hours.
-
Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.[2]
-
Determine protein concentration using the BCA assay.[2]
-
Normalize protein amounts (20-30 µg per lane), separate by SDS-PAGE, and transfer to a PVDF membrane.[3]
-
Block the membrane for 1 hour, then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Add chemiluminescent substrate and visualize bands using an imaging system.
-
Gene Expression Analysis (RT-qPCR)
This assay confirms the mechanism of action by quantifying the downregulation of BET target genes.
-
Materials:
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (MYC, PIM1) and a housekeeping gene (GAPDH)
-
-
Protocol:
-
Treat cells with this compound (at IC₅₀ concentration) and a vehicle control for 6-24 hours.
-
Extract total RNA from the cells according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of RNA.
-
Perform qPCR using primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: IC₅₀ Values of this compound in AML Cell Lines
| Cell Line | IC₅₀ (nM) after 72h Treatment |
|---|---|
| MV-4-11 | [Insert Value] |
| MOLM-13 | [Insert Value] |
| EOL-1 | [Insert Value] |
| HL-60 | [Insert Value] |
| KG-1 | [Insert Value] |
Table 2: Gene Expression Changes in MV-4-11 Cells after 6h Treatment with this compound (at IC₅₀)
| Target Gene | Fold Change vs. Vehicle Control | p-value |
|---|---|---|
| MYC | [Insert Value] | [Insert Value] |
| PIM1 | [Insert Value] | [Insert Value] |
| GAPDH | 1.0 (Normalized) | N/A |
Visualizations: Pathways and Workflows
Caption: Mechanism of action of this compound in inhibiting BET protein function.
Caption: Workflow for the in vitro evaluation of this compound efficacy.
References
Application Notes and Protocols for Determining Cell Viability in Response to DW71177
For Researchers, Scientists, and Drug Development Professionals
Introduction
DW71177 is a novel, potent, and BD1-selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) protein family.[1] BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to promoters and enhancers of target genes. In Acute Myeloid Leukemia (AML), BET proteins are critically involved in the expression of oncogenes such as MYC and the anti-apoptotic protein BCL2.[2][3][4] this compound selectively binds to the first bromodomain (BD1) of BET proteins, disrupting their interaction with acetylated chromatin and leading to the downregulation of these key cancer-driving genes. This ultimately results in cell cycle arrest and apoptosis in leukemia cells.[1][2]
These application notes provide detailed protocols for assessing the effect of this compound on the viability of AML cells using two common and robust methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Data Presentation
The following table summarizes hypothetical data from a cell viability experiment designed to determine the half-maximal inhibitory concentration (IC50) of this compound in two common AML cell lines, MOLM-13 and MV4-11, after a 72-hour treatment period.
| Cell Line | Assay Type | This compound Concentration (nM) | Percent Viability (%) | Calculated IC50 (nM) |
| MOLM-13 | MTT | 0 (Vehicle) | 100 | |
| 10 | 85.2 | |||
| 50 | 52.1 | 48.5 | ||
| 100 | 25.6 | |||
| 500 | 5.8 | |||
| MV4-11 | CellTiter-Glo® | 0 (Vehicle) | 100 | |
| 10 | 88.9 | |||
| 50 | 55.4 | 55.2 | ||
| 100 | 28.3 | |||
| 500 | 6.1 |
Signaling Pathway
Caption: Mechanism of action of this compound in AML cells.
Experimental Workflow
Caption: Experimental workflow for cell viability assays.
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (sterile)
-
96-well clear flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest AML cells in their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 nM to 1 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells. The final volume in each well will be 200 µL.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
After the 72-hour incubation, centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Carefully aspirate 100 µL of the supernatant from each well, being cautious not to disturb the cell pellet.
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.[7][8][9][10]
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in Protocol 1, but use opaque-walled 96-well plates to minimize luminescence signal cross-talk between wells.
-
Seed 5,000 cells in 100 µL of medium per well.
-
-
Compound Preparation and Treatment:
-
Follow the same compound preparation and treatment procedure as described in Protocol 1.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average luminescence of the medium-only blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the luminescence values to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
References
- 1. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition suppresses the functional output of hematopoietic transcription factors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 8. ch.promega.com [ch.promega.com]
- 9. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 10. promega.com [promega.com]
Application Notes and Protocols for DW71177 Administration in AML Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DW71177 is a novel, potent, and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins, particularly BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes involved in cell cycle progression and apoptosis.[1][2] In Acute Myeloid Leukemia (AML), the aberrant activity of BET proteins contributes to the sustained proliferation of leukemic cells. This compound has demonstrated significant anti-leukemic activity in preclinical models of AML by disrupting this oncogenic signaling.[1]
These application notes provide a comprehensive overview of the administration of this compound in AML xenograft models, including summaries of its in vitro and in vivo efficacy, detailed experimental protocols, and insights into its mechanism of action.
Data Presentation
In Vitro Activity of this compound
This compound exhibits potent antiproliferative activity across a range of AML and other hematological malignancy cell lines.
| Cell Line | Cancer Type | GI50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.050 - 3.3 |
| Various | Acute Lymphoblastic Leukemia | 0.050 - 3.3 |
| Various | Chronic Myeloid Leukemia | 0.050 - 3.3 |
| Various | Diffuse Large B-cell Lymphoma | 0.050 - 3.3 |
| Various | Burkitt's Lymphoma | 0.050 - 3.3 |
| Data compiled from BioWorld article on the preclinical efficacy of DW-71177.[1] |
In Vivo Efficacy of this compound in AML Xenograft Model
Oral administration of this compound leads to a dose-dependent reduction in tumor growth in an AML xenograft mouse model with no significant signs of toxicity observed at the tested dosages.[1]
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition | Observed Toxicity |
| Vehicle Control | - | Oral | - | None |
| This compound | 40 | Oral | Significant | None up to 120 mg/kg |
| This compound | 80 | Oral | Significant (Dose-dependent) | None up to 120 mg/kg |
| This compound | 120 | Oral | Significant (Dose-dependent) | None up to 120 mg/kg |
| Data summarized from preclinical studies on DW-71177.[1] |
Pharmacokinetic Profile of this compound in Rats
| Dose (mg/kg) | Route | tmax (h) | Cmax (µg/mL) | t½ (h) | AUCt (µg·h/mL) |
| 20 | p.o. | 0.50 | 3.05 | 1.3 | 3.61 |
| Pharmacokinetic data from studies in rats.[1] |
Experimental Protocols
Protocol 1: AML Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous AML xenograft model using the MV4-11 cell line.
Materials:
-
MV4-11 human AML cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture MV4-11 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in the exponential growth phase.
-
Cell Preparation: On the day of injection, harvest the cells and determine cell viability using a suitable method (e.g., trypan blue exclusion). Centrifuge the cells and resuspend the pellet in sterile PBS.
-
Injection Suspension: Prepare a 1:1 mixture of the cell suspension in PBS and Matrigel®. The final cell concentration should be 5 x 10^7 cells/mL. Keep the suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 200 µL of the cell suspension (containing 1 x 10^7 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: Administration of this compound in AML Xenograft Model
This protocol outlines the oral administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Drug Formulation (Proposed): Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 4, 8, and 12 mg/mL for 40, 80, and 120 mg/kg doses, assuming a 10 mL/kg dosing volume). Ensure the suspension is homogenous before each administration.
-
Administration: Administer the prepared this compound suspension or vehicle control to the respective groups of mice via oral gavage. A typical administration frequency for such compounds is once daily.
-
Treatment Duration: Continue the treatment for a predetermined period, for example, 21-28 days, or until the tumors in the control group reach a specified size.
-
Monitoring: Throughout the treatment period, monitor tumor volume and the body weight of the mice 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice according to institutional guidelines. Excise the tumors and record their final weight. Tissues can be collected for further analysis (e.g., pharmacodynamics, histology).
Protocol 3: Western Blot Analysis for Target Modulation
This protocol is for assessing the effect of this compound on key signaling proteins in AML cells.
Materials:
-
AML cells (e.g., MV4-11) treated with this compound or vehicle
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-phospho-ERK1/2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated and control cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mechanism of Action & Signaling Pathway
This compound, as a BD1-selective BET inhibitor, primarily targets BRD4. By binding to the first bromodomain of BRD4, this compound displaces it from acetylated histones on chromatin. This leads to the transcriptional repression of key oncogenes, most notably MYC. The downregulation of c-Myc, a master regulator of cell proliferation and metabolism, is a central event in the anti-leukemic activity of BET inhibitors.
Furthermore, treatment with this compound has been shown to reduce the levels of phosphorylated ERK1/2 and increase the expression of the cyclin-dependent kinase inhibitor p21.[1] The reduction in p-ERK1/2 signaling, another crucial pathway for cell proliferation, and the upregulation of p21, which induces cell cycle arrest, contribute to the observed antiproliferative effects and apoptosis in AML cells.[1]
Visualizations
Caption: Experimental workflow for evaluating this compound in an AML xenograft model.
References
Application Notes and Protocols for Measuring DW71177 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the binding affinity of DW71177, a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. The following sections detail the quantitative binding data for this compound and provide step-by-step protocols for key binding affinity measurement techniques.
Introduction to this compound
This compound is a novel small molecule inhibitor that selectively targets the BD1 of BET proteins, which are crucial regulators of gene expression and are implicated in various diseases, including cancer.[1][2] Specifically, its robust and specific binding to the acetyl-lysine (Kac) binding pocket of BD1 has been demonstrated, highlighting its potential as a therapeutic agent.[1] Accurate measurement of its binding affinity to its target proteins is critical for understanding its mechanism of action and for the development of effective drug candidates.
Quantitative Binding Affinity Data
Isothermal Titration Calorimetry (ITC) has been utilized to determine the binding affinity of this compound to the bromodomains of BRD4, a key member of the BET protein family. The equilibrium dissociation constants (Kd) are summarized in the table below.
| Target Protein | Binding Affinity (Kd) | Technique |
| BRD4-BD1 | 6.7 nM | Isothermal Titration Calorimetry (ITC) |
| BRD4-BD2 | 141 nM | Isothermal Titration Calorimetry (ITC) |
Data sourced from BioWorld and DC Chemicals.[3][4]
The data demonstrates the high potency and selectivity of this compound for the first bromodomain of BRD4.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context and methodologies described, the following diagrams are provided.
Caption: BET protein signaling and this compound inhibition.
Caption: Isothermal Titration Calorimetry workflow.
Experimental Protocols
Detailed methodologies for three key binding affinity measurement techniques are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3][5][6]
Materials:
-
Microcalorimeter (e.g., MicroCal PEAQ-ITC, ITC200)
-
Purified BET bromodomain protein (e.g., BRD4-BD1)
-
This compound
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Degasser
Protocol:
-
Sample Preparation:
-
Dialyze the purified BET bromodomain protein against the chosen buffer extensively to ensure buffer matching.[7]
-
Dissolve this compound in the final dialysis buffer to the desired concentration. It is crucial that the buffer for both the protein and the ligand are identical to minimize heats of dilution.[5][7]
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.[5]
-
Accurately determine the concentrations of both the protein and this compound solutions.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the reference power (e.g., 10 µcal/sec).
-
-
Experimental Run:
-
Load the BET bromodomain solution into the sample cell (typically 200-300 µL).
-
Load the this compound solution into the injection syringe (typically 40 µL). The concentration of the ligand in the syringe should be 10-20 times that of the protein in the cell.
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Proceed with a series of injections (e.g., 19 injections of 2 µL each) with a spacing of approximately 150 seconds between injections to allow the system to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.
-
The fitting will yield the equilibrium dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[8]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[9][10]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified BET bromodomain protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5)
Protocol:
-
Protein Immobilization:
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the purified BET bromodomain protein over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binding Measurement:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of this compound over the sensor surface containing the immobilized protein and the reference surface.
-
Monitor the association of this compound in real-time.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the this compound-protein complex.
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove any bound this compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[11][12][13]
Materials:
-
Fluorescently labeled tracer molecule that binds to the BET bromodomain
-
Purified BET bromodomain protein
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
-
Black, low-volume microplates (e.g., 384-well)
Protocol:
-
Assay Setup (Competition Assay):
-
Prepare a solution of the BET bromodomain protein and the fluorescent tracer at a fixed concentration. The concentration of the protein should be close to the Kd of the tracer for optimal assay performance.
-
Prepare a serial dilution of this compound.
-
In a microplate, add the protein-tracer mixture to each well.
-
Add the serially diluted this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only buffer and tracer (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes).
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the microplate reader. Excite the sample with polarized light and measure the intensity of emitted light parallel and perpendicular to the excitation plane.
-
-
Data Analysis:
-
The instrument software will calculate the polarization (mP) values.
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the resulting sigmoidal curve to a suitable competition binding model to determine the IC50 value of this compound.
-
The IC50 value can be converted to a Ki (an estimate of Kd) using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer and its concentration are known.
-
References
- 1. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia | CoLab [colab.ws]
- 3. DW-71177|CAS 2241311-72-6|DC Chemicals [dcchemicals.com]
- 4. BD1-selective BET inhibitor exhibits strong antileukemic activity | BioWorld [bioworld.com]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 8. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 11. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 12. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DW71177 Experimental Results
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent experimental results with DW71177, a novel, potent, and BD1-selective BET inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my IC50 values for this compound inconsistent across experiments or different from expected values?
A1: Inconsistent IC50 values can arise from several factors. Here are the most common culprits and how to address them:
-
Cell Line Variability:
-
Passage Number: Cell lines can change genetically and phenotypically over time with high passage numbers, affecting their response to drugs. It is critical to use low-passage, authenticated cell lines for all experiments.
-
Cell Health and Density: Ensure cells are healthy (>90% viability before plating) and seeded at a consistent density. Over-confluent or sparsely seeded cells will respond differently to treatment.
-
-
Compound Solubility and Stability:
-
Solubility: this compound, like many small molecules, may have limited solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent like DMSO to create a stock solution, and that the final DMSO concentration in your assay is low (<0.5%) and consistent across all wells.[1]
-
Precipitation: The compound may precipitate at higher concentrations or in certain media. Visually inspect your drug dilutions for any signs of precipitation.
-
-
Experimental Conditions:
-
Incubation Time: The duration of drug exposure is critical. IC50 values are dependent on the treatment time. A 72-hour incubation is common for viability assays, but this should be optimized for your specific cell line's doubling time.
-
Serum Concentration: Growth factors in serum can sometimes counteract the effects of anti-proliferative agents. Consider reducing the serum concentration during drug treatment, but ensure the cells remain healthy.
-
Q2: I'm not observing the expected decrease in the expression of downstream target genes (e.g., MYC) after this compound treatment in my Western blot analysis. What could be wrong?
A2: A lack of downstream effects can be due to several experimental variables:
-
Suboptimal Drug Concentration and Treatment Time: The concentration of this compound may be too low, or the treatment duration too short, to elicit a measurable change in protein levels. Perform a dose-response and time-course experiment to identify the optimal conditions for inhibiting downstream targets in your cell line.
-
Cell Line Specificity: The transcriptional regulation of oncogenes like MYC can be highly cell-context dependent. This compound is known to effectively inhibit oncogenes, but its impact can vary between different cancer types.[1] Confirm that your chosen cell line is known to be dependent on BET-regulated oncogenes.
-
Antibody Quality: The quality and specificity of your primary antibody are paramount for reliable Western blot results. Ensure your antibody is validated for the intended application and used at its optimal dilution.
-
Loading Controls: Inconsistent protein loading can obscure real changes in target protein expression. Always use a reliable housekeeping gene (e.g., GAPDH, β-actin) as a loading control. However, be aware that some treatments can affect the expression of certain housekeeping genes.
Q3: I am observing unexpected or off-target effects at concentrations where I expect specific BET inhibition. How can I investigate this?
A3: Unexpected cellular phenotypes or toxicity can be due to several factors:
-
On-Target Toxicity: In some cell lines, the BET-regulated pathways are critical for survival, and potent inhibition by this compound can lead to apoptosis or cell cycle arrest. This would be considered an on-target effect.
-
Compound Purity: Ensure the purity of your this compound compound. Impurities could potentially have their own biological activities.
-
Cellular Context: The specific genetic and epigenetic landscape of your cell line can influence its response to BET inhibition. What might be an off-target effect in one cell line could be an on-target, but previously uncharacterized, effect in another.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While specific IC50 values for this compound across a wide range of cell lines are not yet broadly published, the following table provides representative data for other pan-BET inhibitors (e.g., JQ1, OTX015) to illustrate the expected range of activity. Researchers should experimentally determine the IC50 of this compound in their specific cell lines of interest.
| Cell Line | Cancer Type | Representative BET Inhibitor | Reported IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | JQ1 | ~50-100 |
| MOLM-13 | Acute Myeloid Leukemia | OTX015 | ~30-80 |
| Kasumi-1 | Acute Myeloid Leukemia | JQ1 | ~200-300 |
| SKNO-1 | Acute Myeloid Leukemia | MS417 | ~125 |
| A549 | Non-Small Cell Lung Cancer | JQ1 | ~500-1000 |
| NCI-H460 | Non-Small Cell Lung Cancer | JQ1 | >1000 |
Note: This data is for illustrative purposes only and is compiled from various sources on other BET inhibitors. Actual IC50 values for this compound will vary depending on the cell line and experimental conditions.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring viability is greater than 90%. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[1]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated controls. Incubate for a predetermined time (e.g., 72 hours).[1]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis of Downstream Targets
This protocol is for assessing the levels of BET-regulated proteins (e.g., MYC) following treatment with this compound.
-
Materials:
-
Cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-MYC) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze a loading control, the membrane can be stripped and re-probed with another primary antibody (e.g., anti-GAPDH).
-
Mandatory Visualizations
Caption: Mechanism of action for the BET inhibitor this compound.
Caption: General experimental workflow for evaluating this compound.
References
Technical Support Center: Optimizing DW71177 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing DW71177, a potent and BD1-selective BET inhibitor, in cell-based assays. Here you will find troubleshooting guidance and frequently asked questions to help optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable, and BD1-selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] It specifically binds to the first bromodomain (BD1) of BET proteins, particularly BRD4, with high affinity (Kd value of 6.7 nM for BRD4-BD1).[2][3] BET proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. By selectively inhibiting BD1, this compound disrupts the interaction of BET proteins with chromatin, leading to the downregulation of key oncogenes and cell cycle regulators.[1][3]
Q2: What is a good starting concentration for this compound in my cell-based assay?
A2: A good starting point for this compound is in the sub-micromolar range. For sensitive cell lines, such as certain acute myeloid leukemia (AML) and lymphoma lines, a concentration range of 0.01 µM to 1 µM is recommended for initial dose-response experiments. This compound has demonstrated strong growth inhibition (GI50 < 0.1 uM) in cell lines like MV4-11, THP-1, Pfeiffer, and SU-DHL-4.[4] However, the optimal concentration is highly dependent on the specific cell line and the assay endpoint. It is always advisable to perform a dose-response curve to determine the IC50 or GI50 value in your specific model.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C. When preparing your working solutions, dilute the stock in your cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in your cell culture does not exceed a level that is toxic to your cells, typically ≤ 0.1%.
Q4: My cells are not responding to this compound treatment. What are the possible reasons?
A4: There are several potential reasons for a lack of response. First, ensure your this compound stock solution is properly prepared and has not degraded. Second, the concentration used may be too low for your specific cell line. It is recommended to test a broad range of concentrations in a dose-response experiment. Third, the incubation time may not be sufficient to observe the desired effect. Effects on cell viability are often observed after 48 to 72 hours of treatment. Finally, your cell line may be resistant to BET inhibition.
Q5: I am observing high levels of cell death even at low concentrations of this compound. What should I do?
A5: High cytotoxicity at low concentrations could indicate that your cell line is particularly sensitive to the inhibition of the pathway targeted by this compound. In this case, you should lower the concentration range in your experiments and consider shortening the incubation time. It is also important to include proper controls, such as a vehicle-only (DMSO) control, to ensure the observed toxicity is due to this compound and not the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | - Uneven cell seeding- Pipetting errors- Edge effects in multi-well plates | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Inconsistent results compared to published data | - Different cell line passage number- Variation in assay conditions (e.g., incubation time, cell density)- Compound degradation | - Use cells with a low passage number and maintain consistent cell culture practices.- Carefully replicate the experimental conditions from the literature.- Prepare fresh stock solutions of this compound. |
| Weak or no effect on target protein expression (e.g., c-Myc) | - Insufficient concentration or incubation time- Poor cell permeability- Inefficient protein extraction or antibody issues (for Western blotting) | - Perform a dose-response and time-course experiment.- While this compound is orally bioavailable, extreme cell line characteristics could affect uptake.- Optimize your protein lysis buffer and validate your primary and secondary antibodies. |
| Observed effect is not consistent with genetic knockdown of BRD4 | - Off-target effects of this compound- Incomplete knockdown by siRNA/shRNA | - Use a structurally different BET inhibitor as a control.- Titrate the concentration of this compound to the lowest effective dose.- Confirm the efficiency of your genetic knockdown. |
Data Presentation
Table 1: Growth Inhibition of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| Ty-82 | NUT midline carcinoma | < 0.1 |
| MV4-11 | Acute Myeloid Leukemia | < 0.1 |
| THP-1 | Acute Myeloid Leukemia | < 0.1 |
| Pfeiffer | B-cell Lymphoma | < 0.1 |
| SU-DHL-4 | B-cell Lymphoma | < 0.1 |
Data sourced from Probechem Biochemicals.[4]
Table 2: Effects of this compound on Key Signaling Proteins in MV4-11 Cells
| Treatment | c-Myc Expression | p-ERK1/2 Expression | p21 Expression |
| Vehicle (DMSO) | Baseline | Baseline | Baseline |
| This compound (0.1 µM) | Reduced | Reduced | Increased |
| This compound (0.3 µM) | Reduced | Reduced | Increased |
| This compound (1 µM) | Reduced | Reduced | Increased |
Summary of findings from BioWorld's report on the study by Ali, I. et al.[3]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a general procedure for determining the effect of this compound on cell viability using an MTT assay.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Western Blot for c-Myc, p-ERK, and p21
This protocol provides a general workflow for analyzing changes in protein expression following this compound treatment.
Materials:
-
This compound
-
Target cancer cell line
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-p-ERK1/2, anti-p21, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BD1-selective BET inhibitor exhibits strong antileukemic activity | BioWorld [bioworld.com]
- 4. atcc.org [atcc.org]
potential off-target effects of DW71177
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of DW71177, a potent and BD1-selective BET (Bromodomain and Extra-terminal domain) inhibitor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the first bromodomain (BD1) of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] It competitively binds to the acetyl-lysine (Kac) binding pocket of BD1, preventing the recruitment of BET proteins to acetylated histones and transcription factors. This leads to the downregulation of key oncogenes, such as c-MYC, and has shown strong anti-leukemic activity.[1][2] The selectivity for BD1 over the second bromodomain (BD2) is a key feature of this compound, intended to provide a more favorable safety profile compared to pan-BET inhibitors.[1]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed for BD1 selectivity, potential off-target effects could theoretically arise from interactions with:
-
Other Bromodomains: Although designed to be BD1-selective, some residual binding to the second bromodomain (BD2) of BET proteins or other non-BET bromodomain-containing proteins might occur at higher concentrations. The toxicity of pan-BET inhibitors can stem from off-target effects within the BET family and inhibition of non-BET bromodomain-containing proteins.[3]
-
Kinases: It is a known phenomenon that some small molecule inhibitors can have off-target effects on kinases.[4] While initial reports suggest this compound was screened against a kinase panel to rule out dual kinase-bromodomain inhibition, comprehensive public data on this is limited.[2]
-
Other Unrelated Proteins: As with any small molecule, interactions with other proteins cannot be entirely ruled out and may be cell-type or context-specific.
Q3: My cells are showing a phenotype that is inconsistent with c-MYC downregulation. Could this be an off-target effect?
A3: Yes, this is a possibility. While the primary on-target effect of this compound is the downregulation of oncogenes like c-MYC, an unexpected phenotype could be due to several factors:
-
Modulation of other BD1-regulated genes: BD1 regulates a host of genes beyond c-MYC. The observed phenotype might be a consequence of altering the expression of these other genes.
-
Off-target effects: If the phenotype is not consistent with known functions of BD1, consider investigating potential off-target effects on other bromodomains or kinases.
-
Cellular context: The specific genetic and epigenetic landscape of your cell line could lead to a unique response to BET inhibition.
We recommend performing a transcriptomic analysis (e.g., RNA-seq) to get a global view of the gene expression changes induced by this compound in your specific cell model. This can help to distinguish between on-target and potential off-target-driven phenotypes.
Q4: I am observing significant toxicity in my cell line at concentrations where I don't expect it based on published data. What could be the cause?
A4: Increased toxicity could be due to:
-
On-target toxicity in a sensitive cell line: Your cell line may be particularly dependent on a BD1-regulated pathway for survival.
-
Off-target effects: At higher concentrations, off-target binding to other proteins, such as other bromodomains or kinases, could lead to toxicity. Pan-BET inhibitors have been associated with toxicity at high doses.[3]
-
Experimental conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to inhibitors.
To troubleshoot this, we recommend performing a dose-response curve to accurately determine the IC50 in your cell line and comparing it to published values. Additionally, you could use a structurally distinct BD1 inhibitor to see if it recapitulates the observed toxicity.
Troubleshooting Guides
Issue 1: Unexpected Gene Expression Changes
-
Problem: RNA-seq or qPCR data shows modulation of genes not typically associated with BET inhibition.
-
Potential Cause: This could be a cell-type-specific response or a potential off-target effect.
-
Troubleshooting Steps:
-
Validate the finding: Confirm the gene expression changes with a secondary method (e.g., if you used RNA-seq, validate with qPCR).
-
Use a control compound: Compare the gene expression profile with that induced by a well-characterized pan-BET inhibitor (e.g., JQ1 or OTX-015) and a BD2-selective inhibitor. This can help to parse out BD1-specific effects from those common to pan-BET inhibition or potentially related to BD2 inhibition.
-
Perform a rescue experiment: If you hypothesize an off-target effect on a specific pathway, try to rescue the phenotype by modulating that pathway with a known activator or inhibitor.
-
Consult the literature: Search for publications that link BET proteins or the unexpectedly regulated genes to the observed phenotype in your specific biological context.
-
Issue 2: Discrepancy between Biochemical and Cellular Potency
-
Problem: The IC50 value of this compound in your cellular assay is significantly different from its reported biochemical potency.
-
Potential Cause: This could be due to factors like cell permeability, efflux pumps, or engagement of off-targets in the cellular environment.
-
Troubleshooting Steps:
-
Assess cell permeability: Use a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm target engagement in your cells.
-
Investigate efflux pumps: Some cell lines express high levels of drug efflux pumps (e.g., ABC transporters). Co-treatment with an efflux pump inhibitor can help determine if this is a factor.
-
Consider off-target engagement: A higher than expected cellular potency could indicate that the compound is hitting other targets that contribute to the observed phenotype. A lower potency could suggest poor cell permeability or rapid metabolism.
-
Data Presentation
Table 1: Comparative Selectivity Profile of BET Inhibitors (Illustrative)
| Compound | Target | IC50 (nM) - BD1 | IC50 (nM) - BD2 | Fold Selectivity (BD2/BD1) |
| This compound | BD1-selective | ~20 | >1000 | >50 |
| OTX-015 | Pan-BET | ~100 | ~150 | ~1.5 |
| RVX-208 | BD2-selective | >5000 | ~30 | >160 (BD1/BD2) |
Note: The values for this compound are approximate and based on its description as a potent and selective inhibitor. Precise values should be obtained from the relevant publications.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of this compound binding to its target (BRD4-BD1) in intact cells.
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble BRD4 in the supernatant by Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble BRD4 as a function of temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Kinase Selectivity Profiling (General Workflow)
This is a general workflow for assessing the potential off-target effects of this compound on a panel of kinases. This is typically performed as a fee-for-service by specialized companies.
-
Compound Submission:
-
Provide a sample of this compound at a specified concentration and purity.
-
-
Kinase Panel Screening:
-
The compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified kinases (e.g., >400 kinases).
-
The activity of each kinase is measured in the presence of the compound and compared to a vehicle control.
-
-
Data Analysis:
-
The results are typically reported as the percentage of kinase activity remaining in the presence of the compound.
-
"Hits" are identified as kinases that are inhibited by more than a certain threshold (e.g., >50% inhibition).
-
-
Follow-up Studies:
-
For any identified hits, determine the IC50 value in a dose-response experiment to quantify the potency of inhibition.
-
Mandatory Visualization
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia | CoLab [colab.ws]
- 3. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Resistance to DW71177
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in identifying mechanisms of resistance to DW71177, a potent and BD1-selective BET inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at characterizing this compound resistance.
Issue 1: Decreased Sensitivity to this compound in Long-Term Cultures
Question: My cancer cell line, which was initially sensitive to this compound, now shows reduced sensitivity after continuous culture with the inhibitor. How can I confirm and characterize this acquired resistance?
Answer:
Acquired resistance to targeted therapies like this compound is a common observation. To systematically investigate this, we recommend the following workflow:
-
Confirm Resistance: The first step is to quantify the change in drug sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of this compound in the parental (sensitive) cell line and the suspected resistant cell line.
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant AML Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| MOLM-13 (Parental) | 50 | 1 |
| MOLM-13-R (Resistant) | 500 | 10 |
-
Investigate Potential Mechanisms: Based on published literature on BET inhibitor resistance, several mechanisms could be at play. We recommend a tiered approach to investigate these possibilities.
-
Tier 1: Expression of BET Family Proteins: Resistance can emerge through compensatory upregulation of other BET family members.[1] Analyze the protein and mRNA levels of BRD2, BRD3, and BRD4 in both sensitive and resistant cells.
-
Tier 2: BRD4 Post-Translational Modifications: Increased phosphorylation of BRD4 has been linked to resistance by promoting its activity in a bromodomain-independent manner.[2][3] Assess the phosphorylation status of BRD4.
-
Tier 3: Downstream Target Gene Expression: In resistant cells, the transcriptional suppression of key oncogenes like MYC and BCL2 by this compound may be overcome.[4] Analyze the expression of these critical downstream targets.
-
Experimental Workflow for Investigating Acquired Resistance
Caption: Workflow for confirming and investigating acquired resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to BET inhibitors?
A1: While specific resistance mechanisms to this compound are still under investigation, studies on other BET inhibitors have revealed several possibilities:
-
Bromodomain-Independent BRD4 Function: Cancer cells can become resistant by relying on BRD4's function that does not require its bromodomains for chromatin binding.[2][3] This can involve increased interaction with other proteins in the transcriptional machinery.
-
Upregulation of Compensatory Proteins: Increased expression of other BET family members, such as BRD2, can compensate for the inhibition of BRD4's BD1 domain.[1]
-
Post-Translational Modifications: Hyper-phosphorylation of BRD4 has been observed in resistant cells, which can enhance its transcriptional activity.[2][3]
-
Protein Stabilization: Mechanisms that prevent the degradation of BRD4, such as its deubiquitination by enzymes like DUB3, can lead to higher protein levels and overcome inhibition.[5]
-
Maintenance of Oncogene Expression: Resistant cells often find ways to maintain the expression of critical oncogenes like MYC, despite the presence of the BET inhibitor.[4]
It is important to note that some common resistance mechanisms, such as the emergence of gatekeeper mutations in the drug's binding site or the upregulation of drug efflux pumps, have not been consistently observed for BET inhibitors in all cancer types.[2][3]
Q2: Since this compound is BD1-selective, could resistance involve the BD2 domain?
A2: This is a plausible hypothesis. While BD1 is thought to be the primary driver of oncogenic transcription in many cancers, the BD2 domain also plays a role in gene regulation.[6][7][8][9] A potential mechanism of resistance to a BD1-selective inhibitor like this compound could involve a shift in dependence towards the BD2 domain for maintaining the cancer cell's transcriptional program. Investigating changes in BD2-associated protein complexes and chromatin binding in resistant cells would be a key experiment to test this hypothesis.
Q3: How can I investigate if BRD4 is still a valid target in my this compound-resistant cells?
A3: Even in the presence of resistance to a BET inhibitor, cancer cells may still be dependent on the BRD4 protein itself.[2][3] This is referred to as "target addiction." To determine if your resistant cells are still addicted to BRD4, you can use techniques like siRNA or shRNA to knock down BRD4 expression. If the resistant cells undergo apoptosis or a significant reduction in proliferation upon BRD4 knockdown, it indicates that BRD4 remains a critical dependency, even though its bromodomain is being inhibited.
Hypothetical BRD4 Signaling and Resistance Pathway
Caption: Potential signaling pathways in response to this compound and during resistance.
Experimental Protocols
Protocol 1: Determining Drug Sensitivity (IC50) using a Cell Viability Assay
This protocol describes a general method for determining the IC50 of this compound using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
Parental and suspected resistant cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 90 µL of medium). Incubate for 24 hours.
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium. A common starting point is a 2-fold dilution series ranging from 1 µM to 0.1 nM.
-
Treatment: Add 10 µL of the drug dilutions to the respective wells. Include wells with vehicle control (DMSO) and no-cell blanks.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a luminometer.
-
Data Analysis: Subtract the average luminescence of the no-cell blank from all other measurements. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the log of the drug concentration and fit a non-linear regression curve to determine the IC50 value.
Protocol 2: Analyzing Protein Expression by Western Blot
This protocol outlines the steps to analyze the expression levels of total and phosphorylated BRD4.
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-BRD4, anti-phospho-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-BRD4 at 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like GAPDH. Compare the expression levels between sensitive and resistant cells.
Protocol 3: Investigating Specific Mutations via Site-Directed Mutagenesis
While not yet reported for BET inhibitors, should a specific mutation in BRD4 be hypothesized to cause resistance, this protocol can be used to introduce that mutation into a BRD4 expression vector to test its effect.
Materials:
-
Plasmid DNA containing wild-type BRD4 cDNA
-
Site-directed mutagenesis kit (e.g., QuikChange II)
-
Custom-designed mutagenic primers
-
Competent E. coli
-
Plasmid purification kit
Procedure:
-
Primer Design: Design primers containing the desired mutation, flanked by unmodified nucleotide sequences.
-
Mutagenesis PCR: Set up the PCR reaction with the template DNA, mutagenic primers, and high-fidelity DNA polymerase as per the kit instructions. The PCR will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI enzyme provided in the kit.
-
Transformation: Transform the mutated plasmid into competent E. coli.
-
Plasmid Isolation: Select transformed colonies and isolate the plasmid DNA.
-
Sequence Verification: Verify the presence of the desired mutation and the absence of other mutations by Sanger sequencing.
-
Functional Assays: Transfect the mutated BRD4 plasmid into sensitive cells and assess their sensitivity to this compound using the cell viability assay described above. An increase in the IC50 compared to cells transfected with wild-type BRD4 would indicate that the mutation confers resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. | Broad Institute [broadinstitute.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. DUB3 promotes BET inhibitor resistance and cancer progression through deubiquitinating BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Successes and challenges in the development of BD1-selective BET inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
Technical Support Center: Managing DW71177 Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing potential toxicities of DW71177 in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound in preclinical animal studies?
A preclinical study in an acute myeloid leukemia (AML) xenograft mouse model showed that this compound administered at doses of 40, 80, and 120 mg/kg significantly reduced tumor growth in a dose-dependent manner. Importantly, no signs of toxicity were observed at doses up to 120 mg/kg in this model.[1] This suggests a favorable safety profile at efficacious doses.
Q2: this compound is a BET inhibitor. What are the common toxicities associated with this class of drugs?
While this compound has shown a good safety profile, pan-BET inhibitors (which inhibit both BD1 and BD2 bromodomains) have been associated with dose-limiting adverse events in clinical trials.[2] These include:
-
Thrombocytopenia: A reduction in the number of platelets in the blood.[2]
-
Gastrointestinal toxicity: Including symptoms like nausea, vomiting, and diarrhea.[2]
The development of BD1-selective inhibitors like this compound aims to minimize these side effects while retaining anti-cancer efficacy.[3][4]
Q3: What clinical signs should I monitor for in my animal studies with this compound?
Even with a good reported safety profile, it is crucial to monitor animals for any signs of adverse effects. General clinical observations should be recorded daily and include:
-
Changes in body weight
-
Changes in food and water consumption
-
Alterations in behavior (e.g., lethargy, agitation)
-
Appearance of fur and skin
-
Signs of gastrointestinal distress (e.g., diarrhea, dehydration)
-
Any other unusual clinical signs
Q4: What specific laboratory parameters should be monitored to assess potential toxicity?
For a thorough assessment, periodic collection of blood samples for hematology and clinical chemistry analysis is recommended. Key parameters to monitor, based on the known toxicities of the broader BET inhibitor class, include:
-
Complete Blood Count (CBC): With particular attention to platelet counts to detect any signs of thrombocytopenia.
-
Serum Chemistry Panel: To assess liver function (ALT, AST, ALP, bilirubin) and kidney function (BUN, creatinine).
Q5: What should I do if I observe signs of toxicity in my animals?
If you observe any clinical signs of toxicity or significant changes in laboratory parameters, the following steps are recommended:
-
Record all observations in detail.
-
Consider dose reduction: If the toxicities are deemed treatment-related, a reduction in the dose of this compound may be necessary.
-
Supportive care: Provide supportive care as recommended by your institution's veterinary staff. This may include fluid therapy for dehydration or nutritional support.
-
Necropsy and Histopathology: At the end of the study, or if an animal is euthanized due to humane endpoints, a full necropsy and histopathological examination of major organs should be performed to identify any target organs of toxicity.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Dose | 20 mg/kg p.o. |
| tmax | 0.50 h |
| Cmax | 3.05 µg/mL |
| t½ | 1.3 h |
| AUCt | 3.61 µg·h/mL |
Data from a pharmacokinetic study in rats.[1]
Table 2: In Vivo Efficacy and Safety of this compound in an AML Xenograft Mouse Model
| Dose (mg/kg) | Efficacy | Observed Toxicity |
| 40 | Significant tumor growth reduction | No signs of toxicity |
| 80 | Dose-dependent tumor growth reduction | No signs of toxicity |
| 120 | Dose-dependent tumor growth reduction | No signs of toxicity |
Summary of findings from a preclinical study.[1]
Experimental Protocols
Protocol 1: General Toxicity Monitoring in Rodent Studies
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the start of the experiment.
-
Grouping and Dosing: Randomly assign animals to treatment and control groups. Administer this compound or vehicle control via the appropriate route (e.g., oral gavage).
-
Daily Clinical Observations: Observe each animal at least once daily for the clinical signs listed in FAQ Q3. Record all observations.
-
Body Weight Measurement: Measure and record the body weight of each animal at least twice weekly.
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus under anesthesia) at baseline and at selected time points during the study for CBC and serum chemistry analysis.
-
Terminal Procedures: At the end of the study, euthanize animals according to approved institutional protocols. Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, etc.) for histopathological analysis.
Mandatory Visualizations
Caption: Simplified signaling pathway of BET protein function and the inhibitory action of this compound on the BD1 domain.
Caption: General workflow for monitoring and managing potential toxicity in animal studies involving this compound.
References
- 1. BD1-selective BET inhibitor exhibits strong antileukemic activity | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Successes and challenges in the development of BD1-selective BET inhibitors: a patent review [pubmed.ncbi.nlm.nih.gov]
how to improve DW71177 stability in solution
This technical support center provides guidance and troubleshooting for researchers and scientists working with the BET inhibitor, DW71177. The information herein is intended to help improve the stability of this compound in solution for experimental use.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate after dilution in my aqueous experimental buffer. What should I do?
A1: This is a common issue for hydrophobic small molecules. First, do not use a solution that has precipitated. Centrifuge the vial to pellet any solid material before preparing a new solution. Refer to the "Precipitation in Aqueous Buffers" section in our Troubleshooting Guide for a step-by-step approach to resolving this.
Q2: How should I store my solid this compound and its stock solutions?
A2: Proper storage is crucial for maintaining the integrity of this compound.
-
Solid (Powder): Store at -20°C for long-term storage (up to 2 years).[1] For short-term storage, 0-4°C is acceptable.[2]
-
Stock Solutions (in DMSO): For long-term storage, aliquot and store at -80°C for up to 6 months.[1] For short-term storage, 4°C is suitable for up to 2 weeks.[1] It is recommended to prepare fresh solutions for each experiment.[1]
Q3: I am seeing a decrease in the activity of my this compound solution over time. What could be the cause?
A3: A decrease in activity can be due to chemical degradation. This compound, like many small molecules, can be sensitive to factors such as pH, light, and temperature. We recommend performing a stability assessment to understand its degradation profile. Please see our Troubleshooting Guide on "Assessing Chemical Stability" for a detailed protocol.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: While specific solubility data for this compound is not publicly available, compounds with similar structures are often soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. It is common practice to prepare a high-concentration stock solution in 100% DMSO.
Troubleshooting Guides
Issue: Precipitation in Aqueous Buffers
This guide provides a systematic approach to address the precipitation of this compound upon dilution into aqueous solutions.
1. Determine the Kinetic Solubility: Before proceeding with your experiment, it is highly recommended to determine the approximate kinetic solubility of this compound in your specific aqueous buffer.
Experimental Protocol: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well clear bottom plate, add 2 µL of each DMSO concentration to 98 µL of your aqueous buffer (e.g., PBS, pH 7.4). This will result in a 1:50 dilution and a final DMSO concentration of 2%.
-
Incubation and Observation: Incubate the plate at room temperature for 1-2 hours. Visually inspect for precipitation or measure the turbidity using a plate reader at a wavelength of 620 nm.
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.
2. Optimization Strategies:
-
Lower the Final Concentration: Based on your kinetic solubility results, ensure your final experimental concentration is below the solubility limit.
-
Optimize DMSO Concentration: While minimizing DMSO is often desired, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Adjust Buffer pH: The solubility of ionizable compounds can be pH-dependent. If the structure of this compound suggests it has ionizable groups, experimenting with different pH values of your buffer may improve solubility.
-
Consider Co-solvents: If precipitation persists, consider the use of a co-solvent system. However, this should be approached with caution as co-solvents can affect the biological activity of your system.
Issue: Assessing Chemical Stability
This guide provides a general protocol for a forced degradation study to understand the stability of this compound under various stress conditions. The goal is to induce a modest level of degradation (5-20%) to identify potential degradation products and pathways.[2][3][4][5]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose the solution to the following stress conditions in parallel:
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[3]
-
-
Neutralization and Dilution: After the incubation period, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration for analysis.
-
Analytical Method: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Proposed HPLC Method for Stability Assessment:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Analysis: Compare the chromatograms of the stressed samples to a control sample (unstressed). Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 50 |
| Ethanol | ~10 |
| Methanol | ~5 |
| Water | < 0.1 |
Table 2: Hypothetical Results of a Forced Degradation Study for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products Detected |
| 1N HCl, 60°C, 2h | 15.2 | 2 |
| 1N NaOH, 60°C, 2h | 8.5 | 1 |
| 3% H₂O₂, RT, 24h | 12.1 | 3 |
| 80°C, 48h | 5.3 | 1 |
| Photolysis | 18.9 | 4 |
| Control | < 1.0 | 0 |
Visualizations
Caption: Troubleshooting workflow for addressing stability issues with this compound in solution.
Caption: Potential degradation pathways of this compound under different stress conditions.
Caption: Workflow for developing and validating a stability-indicating HPLC method.
References
Technical Support Center: DW71177 Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing cell viability assays to evaluate the effects of DW71177, a potent and selective BET inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect cell viability?
This compound is a small molecule that selectively inhibits the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] BET proteins are crucial regulators of gene expression, recognizing acetylated lysine residues on histone tails and recruiting transcriptional machinery to specific gene promoters.[1][2] By binding to the BD1 pocket, this compound displaces BET proteins from chromatin, leading to the suppression of oncogenes like MYC that are critical for cancer cell proliferation and survival.[1] This inhibition of key transcriptional programs ultimately leads to decreased cell viability and induction of apoptosis in sensitive cancer cell lines, such as those in acute myeloid leukemia.[1][2]
Q2: Which cell viability assay is most appropriate for testing this compound?
The choice of assay depends on the specific research question, cell type, and available equipment. A common and cost-effective method is the MTT assay, which measures the metabolic activity of cells.[3][4] However, other assays such as XTT, WST-1, or ATP-based luminescence assays can also be used and may offer advantages in terms of sensitivity or convenience.[4][5]
Q3: What are the key controls to include in a this compound cell viability experiment?
To ensure the validity of your results, the following controls are essential:
-
Untreated Cells: Cells cultured in media without any treatment serve as a baseline for normal cell viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any potential effects of the solvent on cell viability.
-
Positive Control: A known cytotoxic agent that induces cell death in your cell line of interest. This confirms that the assay is capable of detecting a decrease in cell viability.
-
Media Blank: Wells containing only cell culture media (and the assay reagents) to determine the background absorbance or luminescence.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. |
| Edge effects | Avoid using the outermost wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete formazan solubilization (MTT assay) | After adding the solubilization buffer, mix thoroughly by pipetting up and down or using a plate shaker until all purple crystals are dissolved.[3] |
| Contamination | Inspect cells for any signs of microbial contamination. |
Issue 2: Unexpectedly low or high absorbance/luminescence readings.
| Potential Cause | Troubleshooting Step |
| Incorrect cell number | Optimize the cell seeding density for your specific cell line and assay duration. |
| Incorrect reagent concentration | Double-check the final concentration of all assay reagents, including this compound and the viability dye. |
| Interference of this compound with the assay | Test for any direct interaction between this compound and the assay reagents by performing the assay in a cell-free system (media + this compound + assay reagent). |
| Incorrect wavelength reading | Ensure the plate reader is set to the correct wavelength for the specific assay being used (e.g., ~570 nm for MTT).[5] |
Issue 3: Results are not consistent with previous experiments.
| Potential Cause | Troubleshooting Step |
| Different cell passage number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Variation in incubation times | Adhere strictly to the optimized incubation times for both the drug treatment and the assay itself. |
| Reagent instability | Ensure that all reagents, including this compound and assay components, are stored correctly and are within their expiration dates. |
| Changes in cell culture conditions | Maintain consistent cell culture conditions, including media formulation, serum concentration, and incubator CO2 and temperature levels. |
Experimental Protocols
Detailed Protocol: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old media from the wells and add 100 µL of the media containing the desired concentrations of this compound.
-
Include vehicle control and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT reagent to each well for a final concentration of 0.5 mg/mL.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the media containing MTT from each well.
-
Add 100 µL of solubilization buffer to each well.
-
Mix thoroughly with a multichannel pipette or on a plate shaker to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia | CoLab [colab.ws]
- 2. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: DW71177 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing DW71177 in in vivo studies. The information is designed to mitigate variability and address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] By selectively binding to the acetyl-lysine (Kac) binding pocket of BD1, this compound disrupts the interaction of BET proteins with chromatin, leading to the suppression of oncogenes, such as c-Myc, that are crucial for the proliferation of cancer cells.[1] This targeted approach shows strong anti-leukemic activity, particularly in acute myeloid leukemia (AML), while having a milder impact on housekeeping genes compared to pan-BET inhibitors.[2]
Q2: What is a recommended starting dose for in vivo efficacy studies in an AML xenograft model?
A2: In a mouse xenograft model of AML, oral administration of this compound at doses of 40, 80, and 120 mg/kg has been shown to significantly reduce tumor growth in a dose-dependent manner.[1] No signs of toxicity were observed up to the 120 mg/kg dose.[1] Researchers should consider starting with a dose within this range and optimizing based on their specific model and experimental goals.
Q3: What are the known pharmacokinetic properties of this compound?
A3: Pharmacokinetic studies in rats following a single oral dose of 20 mg/kg have provided initial data for this compound. It is important to note that pharmacokinetic parameters can vary between species.
| Parameter | Value (in rats) |
| Tmax (Time to maximum concentration) | 0.50 hours |
| Cmax (Maximum plasma concentration) | 3.05 µg/mL |
| t½ (Half-life) | 1.3 hours |
| AUCt (Area under the curve) | 3.61 µg·h/mL |
| Data from a pharmacokinetic evaluation in rats after a 20 mg/kg oral dose.[1] |
Q4: Which animal models are suitable for in vivo studies with this compound?
A4: For studying the efficacy of this compound against acute myeloid leukemia (AML), xenograft models using human AML cell lines are commonly employed. The MV4-11 cell line, which is known to be sensitive to BET inhibitors, is a well-established model for this purpose.[3][4][5] Subcutaneous implantation of these cells into immunodeficient mice, such as NOD/SCID or NSG mice, allows for the monitoring of tumor growth and response to treatment.[3]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo studies with this compound, leading to variability in results.
| Issue | Potential Causes | Troubleshooting Steps |
| High variability in tumor growth between animals in the same group | - Inconsistent tumor cell implantation (number of viable cells, injection site).- Differences in animal health, age, or weight.- Heterogeneity of the xenograft model. | - Standardize cell preparation and injection techniques. Ensure consistent cell viability.- Use animals of the same sex, age, and from a narrow weight range. Acclimatize animals properly before starting the experiment.- Passage cell lines for a limited time to minimize genetic drift. Consider using early-passage cells for implantation. |
| Lack of expected efficacy (no significant tumor growth inhibition) | - Suboptimal dosing or administration route.- Poor oral bioavailability of the formulation.- Development of resistance to the compound. | - Perform a dose-response study to determine the optimal dose for your model.[1]- Ensure proper formulation of this compound for oral gavage to maximize absorption. Consider pharmacokinetic studies in your mouse strain.- Investigate potential resistance mechanisms by analyzing biomarkers from treated tumors. |
| Observed toxicity or adverse effects in animals | - Dose is too high for the specific animal strain or model.- Off-target effects of the compound.- Issues with the vehicle used for formulation. | - Reduce the dose and monitor for dose-dependent toxicity.[1]- Although this compound is BD1-selective, monitor for any unexpected side effects.[2]- Run a vehicle-only control group to ensure the vehicle is well-tolerated. |
| Inconsistent pharmacokinetic data | - Improper oral gavage technique leading to variable dosing.- Differences in animal fasting status.- Issues with blood sample collection and processing. | - Ensure all personnel are proficient in oral gavage. Use appropriate gavage needles and volumes for the size of the animal.- Standardize the fasting period for animals before dosing.- Follow a consistent protocol for blood collection, processing to plasma/serum, and storage. |
Experimental Protocols
Key Experiment: In Vivo Efficacy Study in an AML Xenograft Model
This protocol provides a detailed methodology for assessing the in vivo efficacy of this compound in a subcutaneous MV4-11 xenograft model.
1. Cell Culture and Animal Models:
-
Cell Line: Human AML cell line MV4-11.
-
Animal Strain: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old, female.
2. Tumor Cell Implantation:
-
Culture MV4-11 cells under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
4. This compound Formulation and Administration:
-
Formulation: Prepare a suspension of this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Dosing: Administer this compound orally (e.g., by gavage) once daily at the desired doses (e.g., 40, 80, 120 mg/kg). The control group should receive the vehicle only.
-
Treatment Duration: Continue treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size.
5. Efficacy Evaluation and Endpoints:
-
Primary Endpoint: Tumor growth inhibition. Continue to measure tumor volume throughout the study.
-
Secondary Endpoints:
-
Animal body weight (monitor for signs of toxicity).
-
Survival analysis.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for c-Myc expression).
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting BET protein-mediated oncogene transcription.
Caption: A typical experimental workflow for an in vivo efficacy study of this compound.
Caption: A logical troubleshooting workflow to address sources of variability in in vivo studies.
References
- 1. BD1-selective BET inhibitor exhibits strong antileukemic activity | BioWorld [bioworld.com]
- 2. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor cellular uptake of DW71177
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the cellular uptake of DW71177.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and BD1-selective BET (Bromodomain and Extraterminal domain) inhibitor.[1][2][3] It exhibits strong anti-leukemic activity by binding to the bromodomain 1 (BD1) of BET proteins, such as BRD4, thereby preventing their interaction with acetylated histones and disrupting the transcription of key oncogenes like MYC.[2][3]
Q2: I am not observing the expected downstream effects of BET inhibition (e.g., decreased MYC expression) after treating my cells with this compound. Could this be a cellular uptake issue?
Yes, a lack of downstream effects is a common indicator of poor cellular uptake. If this compound is not efficiently crossing the cell membrane to reach its intracellular target (BET proteins), you will not observe the expected biological response. This guide provides a comprehensive approach to troubleshooting this issue.
Q3: What are the common factors that can limit the cellular uptake of a small molecule inhibitor like this compound?
Several factors can contribute to poor cellular uptake:
-
Poor Solubility: The compound may be precipitating in your cell culture medium.[4][5]
-
Low Permeability: The physicochemical properties of the molecule may hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.[6][7]
-
Serum Protein Binding: Components of fetal bovine serum (FBS) or other supplements in your culture medium can bind to the compound, reducing the free fraction available to enter the cells.[8][9]
-
Efflux Pump Activity: Cells can express transporter proteins, such as P-glycoprotein (P-gp), that actively pump the compound out of the cell.[10][11][12][13]
-
Compound Instability: The compound may be degrading in the culture medium over the course of your experiment.
Troubleshooting Guides
Issue 1: Suboptimal Compound Solubility
Question: How can I determine if the solubility of this compound is limiting its effectiveness in my cell-based assays?
Answer: Poor solubility is a primary reason for a compound's lack of activity in cell-based assays.[4][5] If this compound precipitates in the culture medium, its effective concentration will be much lower than intended.
Troubleshooting Steps:
-
Visual Inspection: Prepare your highest concentration of this compound in culture medium. After a short incubation at 37°C, visually inspect the solution for any precipitate or cloudiness. You can also view a sample under a microscope.
-
Solubility Assessment: Perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Solutions:
-
Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.[14] Ensure your DMSO stock of this compound is at a high enough concentration to allow for this.
-
Test Alternative Solvents: If solubility in DMSO is an issue, other solvents like ethanol can be tested, though their cytotoxic effects must also be evaluated.[15]
-
Sonication: Briefly sonicating the diluted compound in the final culture medium can help to dissolve it.[4]
-
Pre-warming: Pre-warming the culture medium to 37°C before adding the compound can sometimes improve solubility.
Table 1: Hypothetical Solubility of this compound in Different Solvents
| Solvent System | Maximum Soluble Concentration | Notes |
| 100% DMSO | > 50 mM | Suitable for high-concentration stock solutions. |
| RPMI + 10% FBS (0.1% DMSO) | 25 µM | Precipitation observed at higher concentrations. |
| RPMI + 10% FBS (0.5% DMSO) | 100 µM | Higher DMSO concentration improves solubility. |
| RPMI + 10% FBS (0.1% EtOH) | 15 µM | Lower solubility compared to DMSO. |
Issue 2: Assessing Cellular Permeability and Intracellular Concentration
Question: How can I confirm that this compound is entering the cells and accumulating at a sufficient concentration?
Answer: Directly measuring the intracellular concentration of a compound is the most definitive way to assess its cellular uptake.
Troubleshooting Steps:
-
Perform a Cellular Uptake Assay: This can be done using several methods, with LC-MS/MS being a common and sensitive approach.[16][17] This involves treating cells with this compound, followed by cell lysis and quantification of the intracellular compound concentration.
-
Time-Course and Dose-Response: Measure intracellular concentrations at different time points and with varying initial concentrations of this compound to understand the kinetics of uptake.[16]
Solutions:
-
If uptake is low, consider strategies to enhance permeability. While not always straightforward, this could involve using permeabilizing agents, though these can have off-target effects and should be used with caution. For some compounds, conjugation to cell-penetrating peptides is an option.[18]
Diagram 1: Troubleshooting Workflow for Poor Cellular Uptake
Caption: A step-by-step workflow for troubleshooting poor cellular uptake of this compound.
Issue 3: Impact of Serum Protein Binding
Question: Could the presence of fetal bovine serum (FBS) in my culture medium be inhibiting the activity of this compound?
Answer: Yes, serum proteins, particularly albumin, can bind to small molecules, reducing their free concentration and thus their availability for cellular uptake.[8] This can lead to a significant decrease in the apparent potency of the compound in cell-based assays compared to biochemical assays.[8]
Troubleshooting Steps:
-
IC50 Shift Assay: Determine the IC50 of this compound in your cell line using different concentrations of FBS (e.g., 10%, 5%, 1%, and serum-free). A significant rightward shift in the IC50 curve with increasing serum concentration indicates serum protein binding.[8]
-
Equilibrium Dialysis: This is a more direct method to quantify the fraction of the compound that is bound to plasma proteins.
Solutions:
-
Reduce Serum Concentration: If your cells can tolerate it, perform your experiments in a lower serum concentration or in a serum-free medium.
-
Use Serum-Free Medium: Several commercially available serum-free media formulations can support the growth of various cell lines.
-
Account for Binding: If reducing serum is not an option, be aware of the impact of protein binding when interpreting your data and comparing it to in vivo studies.
Table 2: Hypothetical IC50 Values for this compound in MV4-11 Cells with Varying Serum Concentrations
| FBS Concentration | IC50 (nM) | Fold Shift (vs. Serum-Free) |
| Serum-Free | 50 | 1.0 |
| 1% | 150 | 3.0 |
| 5% | 600 | 12.0 |
| 10% | 1200 | 24.0 |
Issue 4: Active Efflux by Cellular Transporters
Question: Is it possible that my cells are actively removing this compound after it enters?
Answer: Yes, many cell lines, especially those derived from tumors, overexpress ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which function as efflux pumps to remove xenobiotics.[11][13] This is a common mechanism of multidrug resistance.[10][11]
Troubleshooting Steps:
-
Co-treatment with Efflux Pump Inhibitors: Perform your cell-based assay with this compound in the presence and absence of a known P-gp inhibitor (e.g., Verapamil, Elacridar).[12] A significant increase in the potency of this compound in the presence of the inhibitor suggests that it is a substrate for that efflux pump.
-
Use Cell Lines with Known Efflux Pump Expression: Compare the activity of this compound in a cell line known to have high P-gp expression versus one with low or no expression.
Solutions:
-
If efflux is confirmed, you may need to include an efflux pump inhibitor in your experiments to achieve the desired intracellular concentration of this compound. Be mindful that these inhibitors can have their own biological effects.
Table 3: Common P-glycoprotein (P-gp) Inhibitors and Recommended Starting Concentrations
| Inhibitor | Starting Concentration | Notes |
| Verapamil | 1-10 µM | First-generation inhibitor; can have off-target effects on calcium channels.[12] |
| Elacridar (GF120918) | 0.1-1 µM | A more potent and specific third-generation P-gp inhibitor.[12][13] |
| Tariquidar | 0.1-0.5 µM | Potent and specific P-gp inhibitor. |
Diagram 2: Potential Barriers to Cellular Uptake of this compound
Caption: Factors in the extracellular space and at the cell membrane affecting this compound uptake.
Experimental Protocols
Protocol 1: Cellular Uptake Assay by LC-MS/MS
This protocol describes a method to quantify the intracellular concentration of this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
PBS (ice-cold)
-
Trypsin-EDTA
-
Lysis buffer (e.g., Methanol with an internal standard)
-
Multi-well plates (e.g., 6-well)
-
Cell scraper
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound for the specified time (e.g., 4 hours). Include a vehicle control (DMSO).
-
Cell Wash: Aspirate the medium. Wash the cell monolayer three times with 2 mL of ice-cold PBS to remove any extracellular compound.
-
Cell Harvest: Add 0.5 mL of trypsin-EDTA and incubate for a few minutes to detach the cells. Neutralize with 1 mL of complete medium.
-
Cell Counting: Take an aliquot of the cell suspension and count the number of cells.
-
Pellet Cells: Transfer the remaining cell suspension to a microcentrifuge tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
Final Wash: Discard the supernatant and wash the cell pellet once more with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in a known volume of lysis buffer (e.g., 100 µL of methanol containing a suitable internal standard). Vortex thoroughly.
-
Protein Precipitation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the concentration of this compound.
-
Calculation: Normalize the amount of this compound to the number of cells to determine the intracellular concentration (e.g., in pmol/10^6 cells).
Protocol 2: P-glycoprotein (P-gp) Efflux Inhibition Assay
This protocol assesses whether this compound is a substrate of the P-gp efflux pump.
Materials:
-
Cell line of interest (e.g., one with known P-gp expression)
-
This compound
-
P-gp inhibitor (e.g., Verapamil)
-
Assay for downstream effect (e.g., qPCR for MYC expression, or a cell viability assay like CellTiter-Glo)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the appropriate density for your chosen endpoint assay.
-
Inhibitor Pre-incubation: Prepare two sets of plates. In one set, pre-incubate the cells with a P-gp inhibitor (e.g., 5 µM Verapamil) for 1 hour at 37°C. In the other set, pre-incubate with vehicle control.
-
This compound Treatment: Prepare serial dilutions of this compound. Add these dilutions to the wells, both with and without the P-gp inhibitor.
-
Incubation: Incubate the plates for the desired duration (e.g., 48 hours for a viability assay).
-
Endpoint Measurement: Perform your chosen endpoint assay (e.g., measure cell viability or lyse cells for RNA extraction and qPCR).
-
Data Analysis: Plot the dose-response curves for this compound in the presence and absence of the P-gp inhibitor. A leftward shift in the IC50 curve in the presence of the P-gp inhibitor indicates that this compound is a substrate for P-gp.
Diagram 3: BET Inhibition Signaling Pathway
References
- 1. DW-71177|CAS 2241311-72-6|DC Chemicals [dcchemicals.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. DW-71177 | BET BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 11. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with DW71177 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DW71177, a potent and BD1-selective BET inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that selectively targets the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] By binding to the acetyl-lysine recognition pocket of BD1, this compound displaces BET proteins from chromatin.[1] This prevents their interaction with acetylated histones and transcription factors, leading to the suppression of target gene transcription. A key target of BET inhibitors is the MYC oncogene, and inhibition of its transcription is a major contributor to the anti-proliferative effects of these compounds.[2][3][4][5]
Q2: How does the BD1 selectivity of this compound differ from pan-BET inhibitors?
Pan-BET inhibitors bind to both the BD1 and BD2 bromodomains of BET proteins. While effective, this broad inhibition can lead to off-target effects and toxicities.[6] Selective inhibitors like this compound, which preferentially target BD1, are being developed to potentially offer a better safety profile with more targeted efficacy.[7][8] Emerging evidence suggests that targeting the BD1 bromodomain may be sufficient to achieve anti-cancer activity.[8] this compound has been shown to effectively inhibit oncogenes with a milder impact on housekeeping genes compared to the pan-BET inhibitor OTX-015.[1]
Q3: What are the known downstream effects of this compound treatment?
The primary downstream effect of this compound is the transcriptional repression of key oncogenes, most notably MYC.[2][4][5] This leads to several cellular consequences, including:
-
Cell Cycle Arrest: Inhibition of MYC and other cell cycle-related genes can lead to a G0/G1 cell cycle arrest.[9][10]
-
Apoptosis: Prolonged treatment or treatment at higher concentrations can induce programmed cell death (apoptosis).[3][9]
-
Cellular Senescence: In some contexts, BET inhibition can induce a state of irreversible growth arrest known as cellular senescence.[2]
Q4: In which cancer types has this compound or other BET inhibitors shown potential?
This compound has demonstrated strong anti-leukemic activity, particularly in models of acute myeloid leukemia (AML).[1] More broadly, BET inhibitors have been investigated in a range of hematological malignancies and solid tumors where MYC is a key driver, including multiple myeloma, lymphoma, and medulloblastoma.[2][5]
Troubleshooting Unexpected Results
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or Lower-Than-Expected Efficacy in Cell Viability Assays
Question: I am observing variable or weaker than expected reduction in cell viability in my cancer cell line treated with this compound. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Cell Line-Specific Sensitivity: Not all cell lines are equally sensitive to BET inhibitors. Sensitivity often correlates with dependence on BRD4 and MYC for survival.
-
Recommendation: Confirm the MYC dependency of your cell line. You can do this by examining baseline MYC expression levels or by using siRNA to knock down MYC and observing the effect on cell viability.
-
-
Acquired Resistance: Prolonged exposure to BET inhibitors can lead to the development of resistance. A key mechanism of resistance is the activation of the Wnt/β-catenin signaling pathway, which can sustain MYC expression independently of BRD4.[11][12]
-
Recommendation: If you suspect acquired resistance, perform a western blot to check for increased levels of active β-catenin. Consider combination therapies to overcome resistance.
-
-
Experimental Conditions: Variations in cell density, serum concentration, and treatment duration can all impact the apparent efficacy of the compound.
-
Recommendation: Standardize your experimental protocols. Ensure consistent cell seeding densities and serum concentrations. Perform a time-course experiment to determine the optimal treatment duration.
-
| Parameter | Recommendation | Rationale |
| Cell Line Selection | Profile baseline MYC expression. | High MYC expression can be a predictor of sensitivity. |
| Drug Concentration | Perform a dose-response curve. | Determines the IC50 and optimal concentration range. |
| Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours). | Effects on cell viability may be time-dependent. |
| Cell Density | Optimize and maintain consistent seeding density. | High cell density can reduce the effective drug concentration per cell. |
| Serum Concentration | Use a consistent serum percentage. | Serum contains growth factors that can influence cell proliferation and drug response. |
Issue 2: Discrepancy Between MYC Downregulation and Cell Viability
Question: I see a significant decrease in MYC protein levels after this compound treatment, but the effect on cell viability is minimal. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
MYC-Independent Survival Pathways: While MYC is a critical target, some cancer cells may have redundant survival pathways that are not dependent on MYC.
-
Recommendation: Investigate other potential survival pathways that may be active in your cell line. This could involve RNA sequencing or pathway analysis to identify upregulated pro-survival genes.
-
-
Cell Cycle Arrest vs. Apoptosis: At lower concentrations or in certain cell types, BET inhibitors may primarily induce cell cycle arrest rather than apoptosis.[9][10] Cell viability assays that measure metabolic activity may not fully capture a cytostatic effect.
-
Recommendation: Use multiple assays to assess cell fate. In addition to a viability assay, perform a cell cycle analysis by flow cytometry and an apoptosis assay (e.g., Annexin V staining).
-
-
Incomplete Inhibition: The concentration of this compound used may be sufficient to reduce MYC levels but not enough to trigger cell death.
-
Recommendation: Perform a dose-response experiment and correlate MYC levels with cell viability at each concentration.
-
Issue 3: Unexpected Off-Target Effects or Cellular Stress Responses
Possible Causes and Troubleshooting Steps:
-
BD1-Selective vs. Pan-BET Effects: While this compound is BD1-selective, it is important to understand the distinct and potentially overlapping roles of BD1 and BD2. The observed effects may be specific to BD1 inhibition.
-
Recommendation: Compare the effects of this compound with a known pan-BET inhibitor (e.g., JQ1) and a BD2-selective inhibitor in your experimental system. This can help to dissect the specific contributions of BD1 inhibition.
-
-
Cellular Stress Response: Inhibition of critical cellular processes can trigger a stress response.
-
Recommendation: Perform western blot analysis for common stress markers (e.g., phosphorylated eIF2α, CHOP) to determine if a stress response has been activated.
-
-
Compound Purity and Stability: Impurities in the compound or degradation of the compound over time could lead to unexpected effects.
-
Recommendation: Ensure you are using a high-purity batch of this compound. Store the compound as recommended and avoid repeated freeze-thaw cycles of stock solutions.
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Remove the old medium and add the drug-containing medium to the wells. Include untreated and vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot Analysis for MYC Expression
This protocol is for assessing the impact of this compound on the expression levels of the MYC oncoprotein.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MYC, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations and for different time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the MYC band intensity to the loading control (e.g., β-actin).
-
3. Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy
This protocol is to determine if this compound displaces BRD4 from the chromatin at specific gene promoters, such as the MYC promoter.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Formaldehyde (for crosslinking)
-
Glycine (to quench crosslinking)
-
ChIP lysis buffer
-
Sonicator or enzymatic digestion kit
-
Anti-BRD4 antibody and IgG control
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for the MYC promoter and a negative control region
-
-
Procedure:
-
Treat cells with this compound or vehicle control.
-
Crosslink proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin by sonication or enzymatic digestion.
-
Immunoprecipitate the BRD4-DNA complexes using an anti-BRD4 antibody and Protein A/G magnetic beads. Use an IgG antibody as a negative control.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads and reverse the crosslinks.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Analyze the enrichment of the MYC promoter DNA by quantitative PCR (qPCR).
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the BET signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. BET inhibition revealed varying MYC dependency mechanisms independent of gene alterations in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET-bromodomain inhibition of MYC-amplified medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New selective BET inhibitor with improved safety profile identified | BioWorld [bioworld.com]
- 8. mdpi.com [mdpi.com]
- 9. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET inhibitors reduce cell size and induce reversible cell cycle arrest in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DW71177 and Other BD1-Selective BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DW71177, a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, with other notable BD1-selective and pan-BET inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical investigations.
Introduction to BET Proteins and BD1-Selective Inhibition
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription. They contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters. Dysregulation of BET protein activity has been implicated in the pathogenesis of various diseases, including cancer.
While pan-BET inhibitors, which target both BD1 and BD2, have shown therapeutic promise, they are often associated with dose-limiting toxicities. This has driven the development of domain-selective inhibitors. Emerging evidence suggests that selective inhibition of BD1 may retain the anti-cancer efficacy of pan-BET inhibitors while potentially offering an improved safety profile. This compound is a novel, potent, and orally bioavailable BD1-selective BET inhibitor that has demonstrated strong antileukemic activity.[1]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key performance metrics of this compound in comparison to other selected BET inhibitors. It is important to note that direct head-to-head comparative studies for all listed inhibitors under identical experimental conditions are limited. Therefore, data from different studies are presented, and readers should consider the potential for variability due to different experimental setups.
Table 1: Binding Affinity and Selectivity
| Inhibitor | Target | Kd (nM) | Selectivity (BD1 vs. BD2) | Assay | Reference |
| This compound | BRD4-BD1 | 6.7 | ~20-fold | ITC | [2] |
| BRD4-BD2 | 141 | ITC | |||
| OTX-015 (Pan-BET) | BRD2, BRD3, BRD4 | IC50: 92-112 | Pan-Inhibitor | Biochemical Assay | [3] |
| GSK789 | BRD4-BD1 | - | ~1500-fold | - | |
| BRD2-BD1 | - | ||||
| BRD3-BD1 | - | ||||
| BET-IN-26 | BD1 | IC50: 5.5 | ~1636-fold | Biochemical Assay | [4] |
| BD2 | IC50: 9000 | ||||
| CPI-0610 (Pan-BET) | BRD4-BD1 | - | Pan-Inhibitor | TR-FRET | [5] |
Kd: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration; ITC: Isothermal Titration Calorimetry; TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.
Table 2: In Vitro Anti-proliferative Activity (GI50 in µM)
| Cell Line | Cancer Type | This compound | OTX-015 | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | <0.1 | ~0.05 | [3][6] |
| THP-1 | Acute Myeloid Leukemia (AML) | <0.1 | - | [2] |
| Ty-82 | NUT Midline Carcinoma | <0.1 | - | [2] |
| Pfeiffer | B-cell Lymphoma | <0.1 | - | [2] |
| SU-DHL-4 | B-cell Lymphoma | <0.1 | - | [2] |
GI50: Growth Inhibition 50. Note that the GI50 for OTX-015 in MV4-11 cells is an approximation based on reported data.
Mechanism of Action: Signaling Pathways
BD1-selective inhibition, exemplified by this compound, primarily functions by displacing BET proteins, particularly BRD4, from chromatin at the promoter regions of key oncogenes. This leads to the transcriptional repression of these genes. A central target of this inhibition is the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism. The downregulation of c-Myc is a critical event that contributes to the anti-cancer effects of BET inhibitors.[7][8]
Furthermore, the inhibition of BET proteins can lead to the upregulation of cell cycle inhibitors, such as p21. The induction of p21 contributes to the observed cell cycle arrest and inhibition of tumor cell proliferation.[7]
Below is a simplified representation of the signaling pathway affected by BD1-selective inhibitors.
Caption: BET Inhibition Signaling Pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for key experimental procedures used to characterize and compare BET inhibitors.
Caption: Isothermal Titration Calorimetry Workflow.
Caption: MTT Cell Viability Assay Workflow.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of an inhibitor to a BET bromodomain.
Methodology:
-
Protein and Ligand Preparation: Purified recombinant BET bromodomain protein (e.g., BRD4-BD1) is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The inhibitor (ligand) is dissolved in the same final dialysis buffer to minimize heats of dilution.
-
ITC Instrument Setup: The ITC instrument (e.g., MicroCal ITC200) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).
-
Sample Loading: The protein solution (typically 20-50 µM) is loaded into the sample cell, and the inhibitor solution (typically 200-500 µM) is loaded into the injection syringe.
-
Titration: A series of small injections (e.g., 2 µL) of the inhibitor solution are made into the sample cell at regular intervals.
-
Data Acquisition: The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS).
Cell Viability (MTT) Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of an inhibitor on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells, and the GI50 value is calculated by fitting the data to a dose-response curve.
Acute Myeloid Leukemia (AML) Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a BD1-selective inhibitor.
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are inoculated with human AML cells (e.g., MV4-11) either subcutaneously or intravenously.
-
Tumor Growth and Monitoring: Tumors are allowed to establish and grow to a palpable size (for subcutaneous models) or until engraftment is confirmed (for intravenous models). Tumor volume is measured regularly with calipers, or disease progression is monitored by bioluminescence imaging if luciferase-expressing cells are used.
-
Drug Administration: Once tumors reach a predetermined size or engraftment is confirmed, mice are randomized into treatment and control groups. The inhibitor (e.g., this compound) is administered orally or via another appropriate route at various dose levels and schedules. The control group receives a vehicle.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. Body weight and general health of the animals are also recorded to assess toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Further analysis, such as immunohistochemistry for biomarkers (e.g., c-Myc, Ki-67), can be performed on the tumor tissues.
Conclusion
This compound is a promising BD1-selective BET inhibitor with potent anti-leukemic activity. The selective targeting of BD1 offers a potential therapeutic advantage over pan-BET inhibitors by maintaining efficacy while potentially reducing off-target toxicities. The data presented in this guide provide a foundation for researchers to compare this compound with other BET inhibitors and to design further preclinical and clinical studies. As more direct comparative data becomes available, a more definitive assessment of the relative merits of different BD1-selective inhibitors will be possible.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. DW-71177 | BET BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
DW71177 Demonstrates Potent Anti-Leukemic Activity in Preclinical Models, Offering a Selective Alternative to Pan-BET Inhibitors
For Immediate Release
YONGIN-SI, Gyeonggi-do, Republic of Korea – Preclinical research highlights the efficacy of DW71177, a novel, potent, and BD1-selective BET (Bromodomain and Extra-Terminal) inhibitor, in patient-derived xenograft (PDX) models of acute myeloid leukemia (AML). Studies indicate that this compound effectively curtails tumor growth in a dose-dependent manner and modulates key oncogenic pathways, presenting a promising therapeutic strategy with a potentially wider therapeutic window compared to pan-BET inhibitors.
This compound's mechanism of action centers on its selective inhibition of the first bromodomain (BD1) of BET proteins. This targeted approach has been shown to be as effective as pan-BET inhibitors, such as OTX-015, in suppressing the expression of critical oncogenes like c-Myc and p-ERK1/2, while having a reduced impact on housekeeping genes.[1][2][3] This selectivity may translate to a more favorable safety profile in clinical applications.
Comparative Efficacy in Patient-Derived Xenograft Models
While direct comparative efficacy data of this compound against other agents in AML patient-derived xenografts is not yet publicly available, initial studies in an AML xenograft mouse model have demonstrated significant, dose-dependent tumor growth reduction with this compound administered at 40, 80, and 120 mg/kg, with no observable signs of toxicity at these doses.[1]
In vitro studies on the MV4-11 AML cell line provide a basis for comparison with the pan-BET inhibitor OTX-015. These studies show that this compound is comparable to OTX-015 in its ability to reduce levels of c-Myc and phosphorylated ERK1/2, and to increase the expression of the cell cycle inhibitor p21.[1]
Table 1: In Vitro and In Vivo Efficacy of this compound
| Compound | Model System | Dosage | Key Findings | Reference |
| This compound | AML Xenograft Mouse Model | 40, 80, 120 mg/kg | Significant, dose-dependent reduction in tumor growth. No observed toxicity. | [1] |
| This compound | MV4-11 AML Cell Line | 0.1, 0.3, 1 µM | Comparable to OTX-015 in reducing c-Myc and p-ERK1/2 levels, and increasing p21 expression. | [1] |
| OTX-015 | MV4-11 AML Cell Line | Not Specified | Used as a comparator for in vitro oncogene modulation. | [1] |
Note: Specific quantitative data on tumor growth inhibition (e.g., percentage of tumor growth inhibition, tumor volume curves) and survival from the in vivo patient-derived xenograft studies with this compound are not yet publicly available in the reviewed literature.
Mechanism of Action: Selective BET Inhibition
BET proteins are critical regulators of gene transcription. They contain two bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. In many cancers, including AML, BET proteins are involved in the upregulation of key oncogenes such as MYC.
This compound selectively binds to the BD1 bromodomain of BET proteins. This selective inhibition disrupts the interaction between BET proteins and acetylated chromatin, leading to the downregulation of oncogene transcription, cell cycle arrest, and apoptosis in leukemic cells. The selectivity for BD1 is thought to be a key factor in its potent anti-leukemic activity while potentially minimizing off-target effects associated with pan-BET inhibition.
Experimental Protocols
The validation of this compound efficacy in patient-derived xenografts involves a multi-step process, from the establishment of the PDX model to the assessment of therapeutic response.
Establishment of AML Patient-Derived Xenografts
-
Patient Sample Collection: Obtain bone marrow or peripheral blood samples from AML patients with informed consent.
-
Cell Isolation: Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Xenotransplantation: Inject the isolated human AML cells into immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice). Intravenous or intra-femoral injections are common routes.
-
Engraftment Monitoring: Monitor the engraftment of human AML cells in the peripheral blood, bone marrow, and spleen of the mice using flow cytometry to detect human-specific markers (e.g., hCD45).
-
Passaging: Once engraftment is established, the leukemic cells can be serially passaged into secondary recipient mice for cohort expansion and subsequent drug efficacy studies.
In Vivo Efficacy Study of this compound
-
Cohort Formation: Once tumors are established in the PDX mice, animals are randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment groups, typically orally, at various dose levels (e.g., 40, 80, 120 mg/kg). The control group receives a vehicle.
-
Tumor Growth Monitoring: Tumor burden is monitored regularly. For subcutaneous models, tumor volume is measured with calipers. For disseminated leukemia models, the percentage of human leukemic cells in peripheral blood and bone marrow is quantified by flow cytometry.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess for any drug-related toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tissues (e.g., bone marrow, spleen, tumor) are collected for further analysis, including histology, immunohistochemistry, and molecular analysis to assess target engagement and downstream effects.
The promising preclinical data for this compound in AML models underscore the potential of selective BD1 inhibition as a therapeutic strategy. Further investigation, particularly direct comparative studies in PDX models and eventual clinical trials, will be crucial to fully elucidate its clinical utility and potential advantages over existing therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Synergistic Horizons: A Comparative Guide to DW71177 Combination Therapies in Leukemia
For Researchers, Scientists, and Drug Development Professionals
The landscape of leukemia treatment is continually evolving, with a significant focus on targeted therapies that can overcome resistance and enhance efficacy. DW71177, a novel and potent BD1-selective BET (Bromodomain and Extra-terminal domain) inhibitor, has demonstrated promising preclinical anti-leukemic activity as a monotherapy.[1][2] This guide provides a comparative analysis of potential combination strategies for this compound in leukemia, drawing upon existing preclinical and clinical data from other BET inhibitors to inform future research directions.
This compound: A Selective Approach to BET Inhibition
This compound distinguishes itself by selectively targeting the first bromodomain (BD1) of BET proteins.[1] This selectivity is hypothesized to offer a more favorable safety profile compared to pan-BET inhibitors by having a milder impact on housekeeping genes while still effectively inhibiting oncogenes like c-Myc.[1][2] Preclinical studies in acute myeloid leukemia (AML) have shown that this compound effectively reduces tumor growth in a dose-dependent manner.[2]
The Rationale for Combination Therapies
While BET inhibitors as monotherapy have shown promise, innate and acquired resistance can limit their long-term efficacy. Resistance mechanisms often involve the activation of compensatory signaling pathways.[1][2][3][4] Combining BET inhibitors with agents that target these escape routes or other critical leukemia survival pathways can lead to synergistic cytotoxicity and overcome resistance.
Comparative Analysis of Potential Combination Partners for this compound
Based on preclinical and clinical studies of other BET inhibitors such as OTX-015, JQ1, and others, several classes of drugs have emerged as promising partners for combination therapy in leukemia. The following sections and tables summarize the key findings for these combinations, providing a framework for potential this compound combination studies.
Combination with FLT3 Inhibitors
Rationale: FLT3 mutations are common in AML and are associated with a poor prognosis. Combining a BET inhibitor with an FLT3 inhibitor can simultaneously target two key oncogenic drivers.
| Combination | Leukemia Type | Key Findings | Reference |
| JQ1 + Ponatinib/AC220 (Quizartinib) | FLT3-ITD AML | Synergistic induction of apoptosis; greater attenuation of c-MYC, BCL2, and CDK4/6. | [5] |
| PLX51107 + Quizartinib | FLT3-ITD AML | Synergistic cytotoxic effects in vitro and in a murine xenograft model, overcoming microenvironment-mediated resistance. | [6] |
Combination with BCL-2 Inhibitors
Rationale: BCL-2 is a key anti-apoptotic protein often overexpressed in leukemia. BET inhibitors can downregulate MCL-1, another anti-apoptotic protein, making cells more sensitive to BCL-2 inhibition.
| Combination | Leukemia Type | Key Findings | Reference |
| Mivebresib (ABBV-075) + Venetoclax | AML | Preclinical synergy observed, providing rationale for clinical trials. | [7] |
| Alvocidib (CDK9i) + Venetoclax | High-Risk ALL | Simultaneous inhibition of BCL-2 and CDK9 (which regulates MCL-1) is an effective approach. | [8] |
Combination with Chemotherapy and Hypomethylating Agents
Rationale: Combining BET inhibitors with standard-of-care agents can enhance their cytotoxic effects and potentially allow for lower, less toxic doses of chemotherapy.
| Combination | Leukemia Type | Key Findings | Reference |
| JQ1 + Ara-C | AML | Synergistic inhibition of proliferation. | [9] |
| OTX015 + Azacitidine | AML | Synergistic growth proliferation with both simultaneous and sequential treatment. | [9] |
| JQ1 + Daunorubicin | AML | Synergistic induction of cell death and apoptosis. | [10] |
Combination with Other Targeted Agents
Rationale: Targeting multiple signaling pathways simultaneously can prevent the development of resistance.
| Combination | Leukemia Type | Key Findings | Reference |
| BI 894999 + Volasertib (PLK inhibitor) | AML | Dramatic reduction in tumor burden and long-term survival in mouse models. | [11] |
| BETi + GSK3 inhibitor | KMT2A-rearranged Leukemia | Combination overcomes BET inhibitor resistance without increasing toxicity. | [12][13] |
| OTX015 + Everolimus (mTORi) / Ibrutinib (BTKi) | B-cell Lymphoma | Strong in vivo synergistic antitumor activity. | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative experimental protocols for key assays used in the evaluation of BET inhibitor combinations.
Cell Viability and Synergy Assays
-
Cell Culture: Leukemia cell lines (e.g., MV4-11 for FLT3-ITD AML, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose-response matrix of this compound and the combination agent for 48-72 hours.
-
Viability Assessment: Cell viability is measured using assays such as MTT or CellTiter-Glo.
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method (CompuSyn software), where CI < 1 indicates synergy.
Apoptosis Assay
-
Drug Treatment: Cells are treated with this compound, the combination agent, or the combination for 24-48 hours.
-
Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.
Western Blot Analysis
-
Protein Extraction: Cells are treated as described above, and whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Protein concentration is determined (e.g., BCA assay), and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and incubated with primary antibodies against target proteins (e.g., c-Myc, BCL2, cleaved PARP, β-actin) followed by HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human leukemia cells.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (for subcutaneous models), or disease progression is monitored by bioluminescence imaging or peripheral blood analysis.
-
Drug Administration: Once tumors are established or disease is detectable, mice are randomized into treatment groups (vehicle, this compound alone, combination agent alone, and the combination). Drugs are administered according to a predetermined schedule and route.
-
Efficacy and Toxicity Assessment: Tumor growth inhibition and survival are the primary efficacy endpoints. Animal weight and overall health are monitored to assess toxicity.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Mechanism of action of this compound, a BET inhibitor.
Caption: General experimental workflow for evaluating combination therapies.
Caption: Wnt pathway activation as a BET inhibitor resistance mechanism.
Conclusion
This compound, with its selective BD1 inhibition, represents a promising therapeutic agent for leukemia. While its efficacy as a monotherapy is established in preclinical models, the true potential of this drug may lie in rationally designed combination therapies. This guide provides a comparative framework based on the broader class of BET inhibitors to inform the selection of combination partners for future studies. By targeting complementary and resistance-driving pathways, combination strategies have the potential to significantly improve therapeutic outcomes for leukemia patients. Further preclinical investigation of this compound in combination with agents highlighted in this guide is warranted to translate these promising concepts into clinical benefits.
References
- 1. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional plasticity promotes primary and acquired resistance to BET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. BET protein antagonist JQ1 is synergistically lethal with FLT3 tyrosine kinase inhibitor (TKI) and overcomes resistance to FLT3-TKI in AML cells expressing FLT-ITD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel combination regimen of BET and FLT3 inhibition for FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BETing on rational combination therapy in mutant <i>FLT3</i> acute myeloid leukemia | Haematologica [haematologica.org]
- 9. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET Inhibition Suppresses S100A8 and S100A9 Expression in Acute Myeloid Leukemia Cells and Synergises with Daunorubicin in Causing Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic activity of BET inhibitor BI 894999 with PLK inhibitor volasertib in AML in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination therapy overcomes BET inhibitor resistance - St. Jude Children’s Research Hospital [stjude.org]
- 13. Combination therapy overcomes BET inhibitor resistance - ecancer [ecancer.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BET Inhibitors: DW71177 vs. JQ1
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of epigenetic modulators, Bromodomain and Extra-Terminal (BET) domain inhibitors have emerged as a promising class of therapeutics for a range of diseases, most notably cancer. Among the numerous BET inhibitors developed, JQ1 has served as a foundational tool for understanding the therapeutic potential of targeting this protein family. However, the development of next-generation inhibitors with improved selectivity profiles, such as DW71177, necessitates a thorough comparative analysis to guide future research and clinical strategies.
This guide provides a comprehensive head-to-head comparison of this compound and JQ1, focusing on their distinct mechanisms of action, binding affinities, cellular activities, and preclinical efficacy. The information presented herein is supported by experimental data and detailed protocols to aid researchers in their evaluation and application of these compounds.
Mechanism of Action: A Tale of Two Selectivities
Both this compound and JQ1 function by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins, thereby preventing their interaction with acetylated histones and transcription factors. This disruption of chromatin binding leads to the downregulation of key oncogenes and pro-inflammatory genes.
JQ1 is a well-characterized pan-BET inhibitor , demonstrating high affinity for the bromodomains of all four BET family members: BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] Its broad activity has been instrumental in validating the BET family as a therapeutic target across a wide array of cancer types.[1]
In contrast, This compound is a novel, potent, and BD1-selective BET inhibitor .[3][4] The two tandem bromodomains of BET proteins, BD1 and BD2, are not functionally redundant. Emerging evidence suggests that BD1 is more critically involved in the recognition of acetylated histones and the regulation of oncogenic transcription programs.[5] By selectively targeting BD1, this compound is designed to achieve potent anti-tumor activity while potentially mitigating some of the toxicities associated with pan-BET inhibition.[3][4]
Binding Affinity and Selectivity
Isothermal titration calorimetry (ITC) is a gold-standard biophysical technique used to quantify the binding affinity of small molecules to their protein targets. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating tighter binding.
| Target | This compound (Kd, nM) | JQ1 (Kd, nM) | Selectivity Profile |
| BRD4-BD1 | 6.7 | ~50 | This compound: ~20-fold selective for BD1 over BD2 |
| BRD4-BD2 | 141 | ~90 | JQ1: Binds to both BD1 and BD2 with high affinity |
| BRD2-BD1 | 5.5 - 13.6 | ~150 | Data for this compound on other BET family members is not fully available in the public domain. |
| BRD2-BD2 | 86 - 163 | Not explicitly stated, but JQ1 is a known pan-BET inhibitor. | |
| BRD3-BD1 | 5.5 - 13.6 | Comparable to BRD4 | |
| BRD3-BD2 | 86 - 163 | Comparable to BRD4 | |
| BRDT-BD1 | 5.5 - 13.6 | ~150 | |
| BRDT-BD2 | 86 - 163 | Not explicitly stated, but JQ1 is a known pan-BET inhibitor. |
Note: Kd values can vary slightly between different experimental setups. The data presented here is a synthesis of available literature.
Cellular Activity and Anti-proliferative Effects
The functional consequence of BET inhibition is a reduction in the proliferation of cancer cells. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50) in cell viability assays.
| Cell Line | Cancer Type | This compound (GI50, µM) | JQ1 (IC50, nM) |
| MV4-11 | Acute Myeloid Leukemia (AML) | < 0.1 | 72 |
| THP-1 | Acute Myeloid Leukemia (AML) | < 0.1 | Not explicitly stated for this cell line in the provided results. |
| Pfeiffer | B-cell Lymphoma | < 0.1 | Not explicitly stated for this cell line in the provided results. |
| SU-DHL-4 | B-cell Lymphoma | < 0.1 | Not explicitly stated for this cell line in the provided results. |
| Ty-82 | NUT Midline Carcinoma | < 0.1 | Not explicitly stated for this cell line in the provided results. |
Note: A direct comparison of potency is challenging due to the use of different metrics (GI50 vs. IC50) and variations in experimental protocols between studies. However, both compounds demonstrate potent anti-proliferative activity in sensitive cell lines.
Downstream Signaling and In Vivo Efficacy
A primary mechanism by which BET inhibitors exert their anti-cancer effects is through the downregulation of the MYC oncogene.[6][7] Both this compound and JQ1 have been shown to effectively suppress c-MYC expression in cancer cells.[3][6]
In preclinical animal models, both this compound and JQ1 have demonstrated significant anti-tumor activity. This compound has shown dose-dependent tumor growth inhibition in an acute myeloid leukemia (AML) xenograft model.[8] Similarly, JQ1 has been shown to suppress tumor growth in various preclinical models, including those for pancreatic ductal adenocarcinoma and anaplastic thyroid cancer.[9][10] A key differentiator for this compound is its reported milder impact on housekeeping genes compared to the pan-BET inhibitor OTX-015, suggesting that its BD1-selective profile may translate to an improved therapeutic window.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the comparison of this compound and JQ1.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of inhibitor binding to BET bromodomains.
Protocol Summary:
-
Sample Preparation: Recombinant BET bromodomain proteins (e.g., BRD4-BD1, BRD4-BD2) are purified and dialyzed extensively against the ITC buffer. The inhibitor (this compound or JQ1) is dissolved in the same buffer to minimize heats of dilution.[11]
-
ITC Experiment: The protein solution is loaded into the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.[12]
-
Titration: A series of small injections of the inhibitor are made into the protein solution, and the heat change associated with each injection is measured.[13][14]
-
Data Analysis: The resulting data is fitted to a suitable binding model to determine the thermodynamic parameters.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic and anti-proliferative effects of the inhibitors on cancer cell lines.
Protocol Summary:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density and allowed to adhere overnight.[15][16]
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or JQ1 for a specified period (e.g., 72 hours).[15]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC50 or GI50 values are then calculated.[16]
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To investigate the effect of the inhibitors on the binding of BET proteins to specific genomic loci (e.g., the c-MYC promoter).
Protocol Summary:
-
Cell Treatment and Crosslinking: Cells are treated with the inhibitor or vehicle control. Proteins are then crosslinked to DNA using formaldehyde.[17][18]
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.[17]
-
Immunoprecipitation: An antibody specific to the BET protein of interest (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes.[17][18]
-
DNA Purification and Analysis: The crosslinks are reversed, and the DNA is purified. The amount of a specific DNA sequence (e.g., a region of the c-MYC promoter) is quantified by qPCR or sequencing (ChIP-seq).[17][19]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy and tolerability of the inhibitors in a living organism.
Protocol Summary:
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.[20][21]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The inhibitor (this compound or JQ1) is administered according to a specific dose and schedule.[22][23]
-
Efficacy Assessment: Tumor volume is measured regularly to assess the rate of tumor growth inhibition.[20][21]
-
Toxicity Monitoring: Animal body weight and general health are monitored to assess the toxicity of the treatment.[22]
Conclusion
The head-to-head comparison of this compound and JQ1 reveals a significant evolution in the development of BET inhibitors. While JQ1 has been an invaluable tool as a pan-BET inhibitor, establishing the therapeutic potential of this target class, this compound represents a more refined, second-generation approach with its BD1-selective profile.
The enhanced selectivity of this compound for BD1 offers the potential for a more targeted therapeutic effect, focusing on the bromodomain more critically implicated in oncogenesis while potentially sparing functions associated with BD2. This could translate to an improved safety profile and a wider therapeutic index. The preclinical data available for this compound suggests potent anti-leukemic activity, comparable in some aspects to pan-BET inhibitors, but with a potentially more favorable impact on the expression of housekeeping genes.
For researchers, the choice between this compound and JQ1 will depend on the specific scientific question. JQ1 remains an excellent tool for studying the broad consequences of pan-BET inhibition. In contrast, this compound provides a more precise instrument to dissect the specific roles of BD1 in health and disease, and it represents a promising candidate for further clinical development. The continued investigation and direct comparison of such inhibitors in a wider range of preclinical models will be crucial in defining their ultimate clinical utility.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 | Semantic Scholar [semanticscholar.org]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromodomain and extraterminal protein inhibitor JQ1 suppresses thyroid tumor growth in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Khan Academy [khanacademy.org]
- 13. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. benchchem.com [benchchem.com]
- 18. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 19. BET inhibition disrupts transcription but retains enhancer-promoter contact - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Validating DW71177 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DW71177, a novel BD1-selective BET inhibitor, and OTX-015, a well-established pan-BET inhibitor, for validating target engagement in a cellular context. This document outlines key methodologies, presents available comparative data, and offers detailed experimental protocols to aid researchers in designing and interpreting target engagement studies.
Introduction to this compound and BET Inhibition
The Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a critical role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes, such as c-MYC.[1] Inhibition of BET proteins has emerged as a promising therapeutic strategy in various cancers.
This compound is a potent and novel small molecule inhibitor that selectively targets the first bromodomain (BD1) of BET proteins.[2][3] This selectivity offers the potential for a more targeted therapeutic approach with an improved safety profile compared to pan-BET inhibitors. OTX-015 (also known as Birabresib) is a pan-BET inhibitor that targets both the first (BD1) and second (BD2) bromodomains of the BET family and serves as a critical comparator for evaluating the cellular activity of this compound.[1]
Comparative Analysis of this compound and OTX-015
This section provides a summary of the available data for this compound and OTX-015. While direct head-to-head cellular target engagement data from assays such as NanoBRET or CETSA is not publicly available, the following tables summarize key biochemical and cellular activity parameters.
Biochemical Potency and Selectivity
| Compound | Target(s) | Assay Type | Kd (nM) for BRD4-BD1 | Kd (nM) for BRD4-BD2 | Selectivity (BD2/BD1) | Reference |
| This compound | BD1-Selective BET Inhibitor | Isothermal Titration Calorimetry (ITC) | 6.7 | 141 | ~21-fold | [4] |
| OTX-015 | Pan-BET Inhibitor | TR-FRET | EC50: 10-19 (for BRD2, BRD3, BRD4) | Not specified | Pan-inhibitor | [5] |
Cellular Proliferation Inhibition
| Compound | Cell Line(s) | Assay Type | GI50 / IC50 / EC50 | Reference |
| This compound | AML, ALL, CML, DLBCL, Burkitt's lymphoma | Proliferation Assay | GI50: 0.050 - 3.3 µM | [4] |
| OTX-015 | Various hematologic malignancies | Proliferation Assay | GI50: 60 - 200 nM | [5] |
| OTX-015 | Non-small cell lung cancer | MTT Assay | GI50: < 0.5 µM to > 6 µM | [6] |
| OTX-015 | Acute leukemia cell lines | MTT Assay | Submicromolar IC50 | [7] |
Key Methodologies for Validating Target Engagement
Confirming that a compound engages its intended target within the complex environment of a living cell is a critical step in drug development. The following are highly relevant and robust methods for validating the target engagement of BET inhibitors like this compound.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that allows for the real-time measurement of compound binding to a target protein in living cells. The assay relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a fluorescently labeled tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement based on the principle of ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation. By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, a thermal shift can be observed, indicating target engagement.
Quantitative Mass Spectrometry-Based Proteomics
This approach can be used to identify the cellular targets of a compound in an unbiased manner. By treating cells with a tagged version of the compound or using affinity chromatography with the compound as bait, interacting proteins can be isolated and identified by mass spectrometry. This method can confirm the intended target and identify potential off-target interactions.
Experimental Protocols
NanoBRET™ Target Engagement Assay for BET Bromodomains
Objective: To quantify the intracellular binding affinity of this compound and OTX-015 to BRD4-BD1.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-BRD4-BD1 fusion protein
-
NanoBRET™ tracer for BET bromodomains
-
Nano-Glo® Live Cell Reagent
-
Opti-MEM® I Reduced Serum Medium
-
This compound and OTX-015
-
White, opaque 96-well or 384-well plates
Protocol:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-BRD4-BD1 expression vector using a suitable transfection reagent.
-
Cell Seeding: 24 hours post-transfection, seed the cells into white, opaque multi-well plates at an appropriate density.
-
Compound Preparation: Prepare serial dilutions of this compound and OTX-015 in Opti-MEM®.
-
Tracer and Compound Addition: Add the NanoBRET™ tracer at a predetermined optimal concentration to the cells, followed by the addition of the serially diluted compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time to allow for compound entry and binding equilibrium.
-
Luminescence Measurement: Add Nano-Glo® Live Cell Reagent to all wells and measure the BRET signal using a plate reader equipped with appropriate filters for donor and acceptor emission.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate the intracellular target engagement of this compound and OTX-015 with BRD4 by observing a thermal shift.
Materials:
-
Acute Myeloid Leukemia (AML) cell line (e.g., MV4-11)
-
This compound and OTX-015
-
PBS with protease inhibitors
-
Thermal cycler
-
Lysis buffer
-
Antibodies against BRD4 and a loading control (e.g., GAPDH)
-
Western blotting reagents and equipment
Protocol:
-
Cell Treatment: Treat AML cells with this compound, OTX-015, or a vehicle control at a saturating concentration for a defined period.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an anti-BRD4 antibody. Re-probe the membrane with an antibody against a loading control.
-
Data Analysis: Quantify the band intensities for BRD4 at each temperature. Plot the relative amount of soluble BRD4 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Visualizations
Caption: BET protein signaling pathway and points of inhibition.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia | CoLab [colab.ws]
- 4. BD1-selective BET inhibitor exhibits strong antileukemic activity | BioWorld [bioworld.com]
- 5. Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment [synapse.patsnap.com]
- 6. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DW71177 and OTX-015 Side Effect Profiles: A Guide for Researchers
This guide provides a comparative analysis of the side effect profiles of the novel BET inhibitor DW71177 and the first-generation pan-BET inhibitor OTX-015 (birabresib). The data presented is intended for an audience of researchers, scientists, and drug development professionals to inform preclinical and clinical research strategies. It is important to note that this compound is currently in the preclinical stage of development, while OTX-015 has undergone several clinical trials. Therefore, this comparison is based on preclinical data for this compound and clinical data for OTX-015.
Preclinical Safety Profile of this compound
This compound is a potent and selective inhibitor of the first bromodomain (BD1) of the BET (Bromodomain and Extra-Terminal) family of proteins. This selectivity is hypothesized to contribute to a more favorable safety profile compared to pan-BET inhibitors that also target the second bromodomain (BD2).
Preclinical studies have indicated a promising safety profile for this compound. In a xenograft mouse model of acute myeloid leukemia (AML), no signs of toxicity were observed at doses up to 120 mg/kg. Furthermore, transcriptomic analyses revealed that this compound has a milder impact on housekeeping genes compared to the pan-BET inhibitor OTX-015, suggesting a potentially wider therapeutic window.
Table 1: Summary of Preclinical Safety Findings for this compound
| Parameter | Finding | Source |
| In Vivo Toxicity | No sign of toxicity observed in an AML xenograft mouse model up to 120 mg/kg. | |
| Gene Expression | Milder impact on housekeeping genes compared to OTX-015. | [1][2] |
Clinical Side Effect Profile of OTX-015 (Birabresib)
OTX-015 is a pan-BET inhibitor that has been evaluated in multiple clinical trials for both hematological malignancies and solid tumors. The most commonly reported adverse events are generally consistent across studies and are summarized below.
Table 2: Summary of Common Treatment-Related Adverse Events with OTX-015 (Birabresib) in Clinical Trials
| Adverse Event | Grade 1-4 Frequency (%) | Grade 3-4 Frequency (%) | Key Findings and Dose-Limiting Toxicities (DLTs) |
| Thrombocytopenia | 22% - 96% | 21% - 58% | The most common and severe AE, often dose-limiting.[3] The event rate varied significantly between studies, potentially related to tumor type.[3] |
| Gastrointestinal | Includes diarrhea (37%), nausea (8% - 37%), vomiting (26%), and anorexia (30%).[3][4] Generally Grade 1-2, but can be dose-limiting (e.g., Grade 3 diarrhea).[5][6] | ||
| Fatigue | Common | Grade 3 reported | A common toxic effect, with Grade 3 events occurring.[5][6] |
| Anemia | Common | Reported | One of the most common hematological adverse events.[3] |
| Neutropenia | Common | Reported | A common hematological adverse event.[3] |
| Hyperbilirubinemia | Common | Grade 3-4 reported | Increases in bilirubin concentration were noted.[5][6] |
Experimental Protocols
Preclinical Toxicity Assessment of this compound (General Methodology):
Preclinical in vivo toxicity studies for novel drug candidates like this compound typically involve the administration of the compound to animal models (e.g., mice, rats) at various dose levels. Key parameters monitored include:
-
Mortality and Morbidity: Daily observations for any signs of illness, distress, or death.
-
Clinical Observations: Regular assessment of appearance, behavior, and physiological functions.
-
Body Weight: Weekly or bi-weekly measurements to detect any significant changes.
-
Food and Water Consumption: Monitoring of daily intake.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified intervals to analyze a panel of hematological and biochemical parameters.
-
Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination to identify any pathological changes.
Clinical Trial Methodology for OTX-015 (General Phase I Design):
Phase I clinical trials for oncology drugs like OTX-015 are primarily designed to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D), as well as to evaluate the safety and pharmacokinetic profile. A typical dose-escalation study design involves:
-
Patient Population: Patients with advanced, treatment-refractory cancers for whom standard therapies are no longer effective.
-
Dose Escalation: A small cohort of patients (typically 3-6) is enrolled at a starting dose. If the drug is well-tolerated, the next cohort receives a higher dose. This continues until dose-limiting toxicities (DLTs) are observed.
-
Safety Monitoring: Patients are closely monitored for adverse events (AEs) through physical examinations, laboratory tests (hematology, blood chemistry), and imaging studies. AEs are graded according to standardized criteria such as the Common Terminology Criteria for Adverse Events (CTCAE).
-
Pharmacokinetics: Blood samples are collected at multiple time points to determine how the drug is absorbed, distributed, metabolized, and excreted.
-
Pharmacodynamics: Biomarkers may be assessed to determine if the drug is hitting its intended target.
Signaling Pathway and Experimental Workflow
The differential impact on side effects between a BD1-selective inhibitor like this compound and a pan-BET inhibitor like OTX-015 can be conceptualized through their mechanism of action.
Caption: Mechanism of BET inhibition and differential impact on housekeeping genes.
Conclusion
The preclinical data for this compound suggests a potentially improved safety profile compared to the clinically evaluated pan-BET inhibitor OTX-015. The BD1 selectivity of this compound may lead to a reduction in off-target effects and a milder impact on the expression of essential housekeeping genes. However, it is crucial to acknowledge the limitations of comparing preclinical and clinical data directly. The true side effect profile of this compound in humans will only be determined through rigorous clinical trials. The extensive clinical data available for OTX-015 provides a valuable benchmark for the future clinical development of next-generation BET inhibitors like this compound, guiding dose selection and safety monitoring strategies to optimize therapeutic outcomes. Further research, including head-to-head preclinical toxicology studies and eventual clinical trials, will be necessary to definitively compare the side effect profiles of these two agents.
References
- 1. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia | CoLab [colab.ws]
- 3. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromodomain inhibitor OTX015 in patients with acute leukaemia: a dose-escalation, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Analysis of DW71177 and Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel BET inhibitor DW71177 in the context of chemotherapy resistance. While direct cross-resistance studies involving this compound are not yet publicly available, this document synthesizes the current understanding of its mechanism of action to inform future research and potential therapeutic strategies.
Introduction to this compound
This compound is a novel, potent, and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] BET proteins, particularly BRD4, are critical epigenetic readers that play a key role in regulating the expression of oncogenes.[1] By selectively targeting BD1, this compound aims to disrupt cancer-associated transcriptional programs with potentially greater precision and a better safety profile compared to pan-BET inhibitors.[1] Its primary indication under investigation is for the treatment of acute myeloid leukemia (AML).[1]
Cross-Resistance Data: A Knowledge Gap
As of the latest review of published literature, there are no specific experimental studies detailing the cross-resistance profile of this compound with other standard chemotherapeutic agents. The development of resistance to chemotherapy is a major clinical challenge, often involving mechanisms such as increased drug efflux, target protein mutations, or activation of alternative signaling pathways.[2][3][4] Whether cancer cells resistant to conventional chemotherapies like anthracyclines or taxanes would exhibit sensitivity or resistance to this compound remains an open and critical question for future investigation.
Mechanism of Action: A Rationale for Overcoming Resistance
This compound's unique mechanism offers a potential avenue to circumvent existing resistance pathways. Unlike cytotoxic chemotherapies that directly damage DNA or interfere with cell division, this compound acts as an epigenetic modulator.
BET proteins bind to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes like MYC.[1] this compound selectively binds to the BD1 pocket of BET proteins, displacing them from chromatin and leading to the transcriptional repression of these target genes.[1] This targeted disruption of oncogenic signaling could be effective in tumors that have developed resistance to DNA-damaging agents or microtubule inhibitors.
Proposed Experimental Protocol for Cross-Resistance Studies
To address the current knowledge gap, a standardized experimental workflow is proposed to investigate the cross-resistance profile of this compound.
Objective: To determine if cell lines resistant to standard chemotherapies exhibit cross-resistance or sensitivity to this compound.
Methodology:
-
Cell Line Selection: Utilize a panel of relevant cancer cell lines (e.g., AML cell lines such as MV4-11, MOLM-13).
-
Development of Chemoresistant Cell Lines:
-
Culture parental cell lines in the continuous presence of a standard chemotherapy agent (e.g., Doxorubicin, Paclitaxel).
-
Gradually increase the drug concentration over several months to select for a resistant population.
-
Confirm resistance by comparing the IC50 (half-maximal inhibitory concentration) of the resistant line to the parental line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
-
Cross-Resistance Assessment:
-
Treat both the parental and the newly generated chemoresistant cell lines with increasing concentrations of this compound.
-
Similarly, treat both cell lines with the original chemotherapy agent as a control.
-
Perform cell viability assays after a set incubation period (e.g., 72 hours).
-
-
Data Analysis:
-
Calculate the IC50 values for this compound and the control drug in both parental and resistant cell lines.
-
Determine the Resistance Factor (RF) by dividing the IC50 of the resistant line by the IC50 of the parental line. An RF > 1 indicates resistance.
-
Compare the RF for the original drug to the RF for this compound to identify cross-resistance (similar RF), collateral sensitivity (RF < 1 for this compound), or lack of cross-resistance.
-
-
Mechanism Investigation (Optional): If cross-resistance or collateral sensitivity is observed, further studies can explore the underlying mechanisms using techniques like RNA sequencing, Western blotting for ABC transporters (e.g., P-glycoprotein), or analysis of cell cycle and apoptosis markers.
Conclusion and Future Directions
This compound represents a promising therapeutic agent with a distinct epigenetic mechanism of action. While its efficacy in chemoresistant tumors is theoretically plausible, empirical data is urgently needed. The lack of published cross-resistance studies highlights a significant area for future preclinical research. The proposed experimental workflow provides a robust framework for generating this critical data, which will be essential for positioning this compound in the clinical landscape and designing rational combination therapies to overcome treatment resistance in cancer.
References
- 1. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antineoplastic multi-drug chemotherapy to sensitize tumors triggers multi-drug resistance and inhibits efficiency of maintenance treatment inglioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Resistance Among Sequential Cancer Therapeutics: An Emerging Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal of DW71177: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper management and disposal of novel chemical compounds are paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for DW71177, a potent and selective BET inhibitor used in acute myeloid leukemia research.[1] Given that specific disposal protocols for this compound are not publicly available, a cautious approach, treating the substance as a potentially hazardous chemical, is mandatory. All procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and all applicable local, state, and federal regulations.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to perform a thorough risk assessment. The following personal protective equipment (PPE) should be worn at all times when handling this compound:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.
-
Eye Protection: Safety glasses or goggles must be worn to protect against splashes.
-
Lab Coat: A lab coat or other protective garment is necessary to prevent skin contamination.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of any research chemical, including this compound, must be managed through your institution's hazardous waste program.
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.[2] They will provide specific instructions based on your location's regulations.
-
Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS.
-
Store all this compound waste, including pure substance, contaminated solutions, and contaminated labware, in a designated, sealed, and compatible container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name (this compound), the quantity of waste, and the date of accumulation.
-
-
Container Management: Keep the waste container tightly closed except when adding waste.[3] Ensure the container is in good condition and not leaking.
-
Arrange for Pickup: Contact your EHS department to schedule a pickup for the hazardous waste.[2][3] Do not attempt to dispose of this compound via standard trash or down the drain.
Management of Contaminated Materials
Any materials that have come into contact with this compound must be treated as hazardous waste.
-
Contaminated PPE: Used gloves, bench paper, and other disposable items should be collected in a designated, labeled hazardous waste bag for incineration.[2]
-
Spills: In the event of a spill, alert personnel in the immediate area and ensure proper ventilation. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect the material into a sealed, labeled container for hazardous waste disposal.[3] Decontaminate the spill area thoroughly. Report the spill to your laboratory supervisor and EHS department.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C20H28N6O2[4] |
| Molecular Weight | 384.48[4] |
| CAS Number | 2241311-72-6[4] |
| Appearance | Not specified (Assumed solid) |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[4] |
| Shipping | Shipped at ambient temperature as a non-hazardous chemical.[4] |
Note: This data is based on available research information. Always refer to the supplier's documentation for the most accurate information.
Experimental Protocols
Specific experimental protocols for the disposal of this compound have not been published. The procedures outlined in this document are based on established best practices for the disposal of research-grade chemicals. It is the responsibility of the researcher to adapt these guidelines in consultation with their institution's EHS office to ensure full compliance and safety.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling DW71177
Essential Safety and Handling Guide for DW71177
This guide provides critical safety, operational, and disposal information for this compound, a potent and BD1-selective BET inhibitor.[1] Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. As a potent small molecule inhibitor, this compound should be handled with the same precautions as other cytotoxic agents.[2]
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[2][3] All personnel must be trained in the proper selection, use, and removal of the following equipment.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloved. | Provides a robust barrier against skin contact and absorption. Double-gloving is a standard practice for handling hazardous compounds, with the outer glove worn over the gown cuff.[2] |
| Gown | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[2] |
| Eye/Face Protection | Safety goggles and a full-face shield, or a full face-piece respirator. | Protects mucous membranes of the eyes, nose, and mouth from splashes of liquids or contact with dust particles.[4][5] |
| Respiratory Protection | Fit-tested NIOSH-approved N95 or higher respirator. | Required when handling the compound as a powder outside of a containment system to prevent inhalation of aerosolized particles.[3][4] |
Operational Plan: Handling Protocol
Safe handling practices are crucial to prevent accidental exposure. All procedures involving this compound should be performed in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation risk.[1][3]
Step-by-Step Handling Procedure
-
Preparation :
-
Ensure all necessary PPE, spill kits, and designated waste containers are readily accessible before handling the compound.
-
Clearly label all containers with the compound name, concentration, and appropriate hazard symbols.[2]
-
Allow the product vial to equilibrate to room temperature for at least one hour before opening.
-
-
Weighing and Reconstitution :
-
Handle the solid form of this compound in a ventilated enclosure (e.g., chemical fume hood) to avoid inhalation of the powder.
-
When preparing solutions, add the solvent slowly to the solid to minimize aerosolization.
-
Wherever possible, prepare and use solutions on the same day. If stock solutions must be made in advance, store them in tightly sealed vials at -20°C.
-
-
Administration and Experiments :
-
Conduct all experimental procedures involving this compound within a fume hood or other contained workspace.
-
When transporting the compound, even for short distances, use a sealed, leak-proof secondary container.[2]
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A common method is scrubbing with alcohol.[1]
-
Remove PPE in a manner that avoids self-contamination, disposing of it immediately in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Categorization : All materials contaminated with this compound, including unused compound, solutions, contaminated PPE (gloves, gowns), and labware (pipette tips, vials), must be treated as hazardous chemical waste.
-
Waste Collection :
-
Collect all solid waste in a dedicated, clearly labeled, leak-proof, and sealed container.
-
Collect all liquid waste in a separate, clearly labeled, sealed, and shatter-resistant container.
-
-
Final Disposal : Do not dump any waste containing this compound into sewers, on the ground, or into any body of water.[2] All disposal practices must comply with local, state, and federal regulations for hazardous waste. Arrange for disposal through a licensed hazardous waste management company.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
